molecular formula C12H14N2O B3379672 2-cyano-N-(1-phenylpropyl)acetamide CAS No. 170449-35-1

2-cyano-N-(1-phenylpropyl)acetamide

Cat. No.: B3379672
CAS No.: 170449-35-1
M. Wt: 202.25 g/mol
InChI Key: VJULKDZVDNRCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-(1-phenylpropyl)acetamide is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-(1-phenylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-11(14-12(15)8-9-13)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJULKDZVDNRCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701284018
Record name Acetamide, 2-cyano-N-(1-phenylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170449-35-1
Record name Acetamide, 2-cyano-N-(1-phenylpropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170449-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-cyano-N-(1-phenylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Cyano-N-(1-phenylpropyl)acetamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-cyano-N-(1-phenylpropyl)acetamide and its derivatives. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug discovery.

Core Synthesis and Derivatives

The synthesis of this compound is a key process in the generation of a class of compounds with potential therapeutic applications. The core structure, a cyanoacetamide moiety N-substituted with a 1-phenylpropyl group, serves as a versatile scaffold for further chemical modifications, leading to a diverse range of derivatives. These derivatives have been explored for various biological activities, including antimicrobial and anti-inflammatory properties.[1][2]

The primary synthetic route to this compound involves the condensation of 1-phenylpropylamine with a cyanoacetic acid derivative, most commonly an ester such as ethyl cyanoacetate. This straightforward amidation reaction is a fundamental transformation in organic chemistry and can be adapted to produce a wide array of N-substituted 2-cyanoacetamides.[3][4]

Synthetic Pathway

The synthesis of this compound is typically achieved through the direct reaction of 1-phenylpropylamine and ethyl cyanoacetate. This reaction can be performed under various conditions, including heating the neat reactants or using a high-boiling solvent such as N,N-dimethylformamide (DMF).[5][6] The general reaction is depicted below:

Synthesis_Pathway Reactant1 1-Phenylpropylamine Product This compound Reactant1->Product + Reactant2 Reactant2 Ethyl Cyanoacetate Byproduct Ethanol Product->Byproduct - Byproduct

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

A generalized experimental protocol for the synthesis of this compound, adapted from similar syntheses of N-substituted cyanoacetamides, is provided below.[3][5][6]

Materials:

  • 1-Phenylpropylamine

  • Ethyl cyanoacetate

  • N,N-Dimethylformamide (DMF) (optional, as solvent)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 1-phenylpropylamine and ethyl cyanoacetate. If a solvent is to be used, add a suitable volume of DMF.

  • Heat the reaction mixture to reflux. The reaction time can vary from 2 to 12 hours, depending on the specific conditions and scale.[3][5][6]

  • Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product, this compound.

  • Dry the purified product under vacuum.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Chemical Formula C₁₂H₁₄N₂O[7]
Molecular Weight 202.25 g/mol [7]
CAS Number 170449-35-1[7]
Appearance Solid
Boiling Point 436.7±38.0 °C (Predicted)[8]
Density 1.078±0.06 g/cm³ (Predicted)[8]

Synthesis of Derivatives and Their Applications

The core structure of this compound can be readily modified to generate a library of derivatives. These modifications can be targeted at various positions of the molecule to modulate its physicochemical properties and biological activity. For instance, derivatives of cyanoacetamides have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities.[1][2][9]

One notable derivative, (E)-2-cyano-N,3-diphenylacrylamide, has been investigated for its anti-inflammatory properties.[2] Studies suggest that its mechanism of action may involve the modulation of inflammatory signaling pathways.[2] While the specific signaling pathways for this compound have not been extensively elucidated, related compounds offer insights into potential mechanisms. For example, some phenylacrylamide derivatives are thought to exert their anti-inflammatory effects by interacting with the Keap-1/Nrf2 pathway, a critical regulator of the cellular antioxidant response.[2]

Potential Signaling Pathway Involvement

The following diagram illustrates a potential signaling pathway that could be modulated by cyanoacetamide derivatives with anti-inflammatory activity, based on literature for related compounds.

Signaling_Pathway cluster_inflammation Inflammatory Stimuli cluster_cell Cell Stimuli LPS, etc. IKK IKK Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to IkB->NFkB_p65_p50 releases NFkB_IkB NF-κB-IκBα Complex Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) Nucleus->Proinflammatory_Genes activates transcription of Derivative Cyanoacetamide Derivative Derivative->IKK inhibits

Caption: A potential anti-inflammatory mechanism of action for cyanoacetamide derivatives.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound and its derivatives. The straightforward synthetic methodology, coupled with the potential for diverse biological activities, makes this class of compounds an interesting area for further research and development in the pharmaceutical and life sciences sectors. The provided protocols and data serve as a starting point for researchers to explore the synthesis and applications of these promising molecules.

References

An In-Depth Technical Guide on the Physicochemical Properties of 2-cyano-N-(1-phenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 2-cyano-N-(1-phenylpropyl)acetamide. Due to the limited availability of direct experimental data for this specific molecule (CAS 170449-35-1), this document also includes data from closely related structural analogs to provide a predictive context for its behavior. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided to guide researchers in their own investigations.

Core Physicochemical Properties

The physicochemical profile of a compound is fundamental to understanding its behavior in biological systems, influencing everything from solubility and absorption to distribution and target engagement. While experimental data for this compound is scarce in publicly available literature, we can infer potential properties from related molecules.

Data on this compound and Structural Analogs

The following table summarizes available quantitative data for this compound and its close structural analogs. It is crucial to note that the properties of analogous compounds are provided for estimation purposes and may not be fully representative of the target compound.

PropertyThis compound (Target Compound)(R)-2-cyano-N-(1-phenylethyl)acetamide (Analog)2-cyano-N-(3-phenylpropyl)acetamide (Analog)2-cyano-N-phenyl-acetamide (Analog)
CAS Number 170449-35-1Not specified133550-33-1621-03-4
Molecular Formula C₁₂H₁₄N₂OC₁₁H₁₂N₂OC₁₂H₁₄N₂OC₉H₈N₂O
Molecular Weight 202.25 g/mol 188.23 g/mol 202.25 g/mol 160.17 g/mol
Melting Point Data not available120-122 °C (393-395 K)[1]Data not available198-202 °C[2]
Boiling Point Data not availableData not available436.7 ± 38.0 °C (Predicted)[3]286.07 °C (Rough Estimate)[2]
logP Data not availableData not availableData not available0.845 (Calculated)[4]
Solubility Data not availableData not availableData not availableData not available
pKa Data not availableData not availableData not availableData not available

Experimental Protocols for Physicochemical Property Determination

For researchers seeking to experimentally determine the properties of this compound, the following standard protocols are recommended.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if needed)

Procedure:

  • Ensure the compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a small amount of the compound into the open end of a capillary tube to a depth of 2-3 mm.

  • Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2).

  • The melting point range is reported as T1-T2. A narrow range (e.g., 0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination (Microscale Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

  • Place a small amount (0.5-1 mL) of the liquid sample into the small test tube.

  • Invert a capillary tube (sealed end up) and place it into the test tube with the liquid.

  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Suspend the assembly in a heating bath.

  • Heat the bath slowly. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent, typically an aqueous buffer.

Apparatus:

  • Glass vials with screw caps

  • Shaker or orbital incubator

  • Centrifuge

  • Analytical balance

  • pH meter

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Prepare a saturated solution by adding an excess amount of the compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Seal the vial and place it on a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vial to stand to let undissolved solids settle.

  • Centrifuge the solution to further separate the undissolved solid.

  • Carefully remove an aliquot of the clear supernatant.

  • Dilute the aliquot with the buffer to a concentration within the linear range of the analytical method.

  • Determine the concentration of the compound in the diluted solution using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the original solubility in the buffer, taking the dilution factor into account.

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity of a compound and is crucial for predicting its ionization state at different pH values.

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

  • Calibrate the pH electrode using standard buffers.

  • Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

  • If the compound is an acid, titrate with a standardized base. If it is a base, titrate with a standardized acid.

  • Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added.

  • The pKa can be determined from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point. The equivalence point can be identified as the point of maximum slope on the curve (the inflection point).

logP Determination (HPLC-Based Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic profile.

Apparatus:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column

  • A series of reference compounds with known logP values

  • Mobile phase (e.g., a mixture of methanol or acetonitrile and water/buffer)

Procedure:

  • Prepare a calibration set of standard compounds with a range of known logP values that are expected to bracket the logP of the test compound.

  • For each standard and the test compound, determine the retention time (t_R) using a specific isocratic mobile phase composition on a reversed-phase HPLC column. The dead time (t_0), the retention time of a non-retained compound, should also be determined.

  • Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.

  • Plot log k' versus the known logP values for the standard compounds. This should yield a linear relationship.

  • From the linear regression of the calibration curve, determine the equation of the line (y = mx + c, where y = log k' and x = logP).

  • Using the measured log k' of the test compound, calculate its logP value using the equation from the calibration curve.

Biological Activity and Drug Discovery Workflow

While specific signaling pathways for this compound have not been elucidated in the available literature, cyanoacetamide derivatives are a well-known class of compounds with a broad range of biological activities. They have been investigated for their potential as antimicrobial, anti-inflammatory, and analgesic agents.[5][6] The presence of the cyano and acetamide functional groups makes them versatile scaffolds in medicinal chemistry.

The following diagram illustrates a typical workflow for the discovery and preclinical development of a novel compound such as this compound.

DrugDiscoveryWorkflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development Synthesis Synthesis of This compound PhysChem Physicochemical Characterization (Solubility, logP, pKa, etc.) Synthesis->PhysChem HTS High-Throughput Screening (HTS) (Target Identification) PhysChem->HTS HitToLead Hit-to-Lead Optimization HTS->HitToLead Hit Identification ADME ADME/Tox (in vitro & in vivo) HitToLead->ADME Efficacy In Vivo Efficacy Models ADME->Efficacy Formulation Formulation Development Efficacy->Formulation IND IND-Enabling Studies Formulation->IND

References

An In-depth Technical Guide to the Putative Mechanism of Action of 2-cyano-N-(1-phenylpropyl)acetamide and Related Anticonvulsant Acetamides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is a notable absence of publicly available research specifically detailing the mechanism of action for 2-cyano-N-(1-phenylpropyl)acetamide. This technical guide, therefore, synthesizes current knowledge on the mechanisms of action of structurally related acetamide derivatives that have been investigated for their anticonvulsant properties. The information presented herein is intended to provide a foundational understanding for researchers, scientists, and drug development professionals, and to guide future research into this class of compounds.

Introduction to Acetamide Derivatives as Anticonvulsants

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous anti-epileptic drugs (AEDs) are available, a significant portion of patients exhibit resistance to current therapies, underscoring the need for novel therapeutic agents. Acetamide derivatives have emerged as a promising class of compounds with potential anticonvulsant activity. Research into various N-substituted acetamides has revealed that their mechanism of action often involves the modulation of key ion channels that regulate neuronal excitability.

This guide will explore the potential mechanisms of action of this compound by examining the established activities of its structural analogs. The primary focus will be on two key molecular targets: voltage-gated sodium channels and L-type calcium channels, which are frequently implicated in the therapeutic effects of anticonvulsant drugs.

Putative Mechanisms of Action

Based on studies of related acetamide derivatives, two primary signaling pathways are proposed as the likely mechanism of action for this compound.

A common mechanism for many anticonvulsant drugs is the blockade of voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in neurons.[1] By blocking these channels, particularly by stabilizing their inactivated state, drugs can reduce the repetitive firing of neurons that is characteristic of seizures.[1][2] Several N-phenylacetamide derivatives have demonstrated activity consistent with VGSC blockade. For instance, studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown that the most potent compounds in this series act as moderate binders to neuronal voltage-sensitive sodium channels.

The proposed interaction with VGSCs is illustrated in the following signaling pathway diagram:

VGSC_Modulation cluster_membrane Neuronal Membrane VGSC Voltage-Gated Sodium Channel Intracellular Intracellular Space Na_in Na+ Influx VGSC->Na_in ReducedExcitability Reduced Neuronal Excitability VGSC->ReducedExcitability Inhibition of Na+ influx Extracellular Extracellular Space Acetamide Acetamide Derivative Acetamide->VGSC Blocks channel or stabilizes inactive state Depolarization Depolarization (Action Potential) Na_in->Depolarization Na_out Na+ Na_out->VGSC Opens upon depolarization LType_Ca_Channel_Inhibition cluster_membrane Neuronal Membrane CaChannel L-Type Calcium Channel Intracellular Intracellular Space Ca_in Ca2+ Influx CaChannel->Ca_in ReducedExcitability Reduced Neuronal Excitability CaChannel->ReducedExcitability Inhibition of Ca2+ influx Extracellular Extracellular Space Acetamide Acetamide Derivative Acetamide->CaChannel Blocks channel NeurotransmitterRelease Neurotransmitter Release Ca_in->NeurotransmitterRelease Ca_out Ca2+ Ca_out->CaChannel Opens upon depolarization Anticonvulsant_Screening_Workflow cluster_workflow Anticonvulsant Drug Screening Workflow Start Synthesized Acetamide Derivatives PrimaryScreening Primary Screening (e.g., MES, scPTZ tests) Start->PrimaryScreening Toxicity Neurological Toxicity (Rotarod Test) PrimaryScreening->Toxicity Active Active Compounds Toxicity->Active Inactive Inactive/ Toxic Compounds Toxicity->Inactive Low activity or high toxicity SecondaryScreening Secondary Screening (e.g., 6 Hz test, kindling models) Active->SecondaryScreening Promising activity and safety profile MechanismStudies Mechanism of Action Studies (e.g., Electrophysiology, Binding Assays) SecondaryScreening->MechanismStudies Lead Lead Compound Identification MechanismStudies->Lead

References

In-depth Technical Guide on the Biological Activity of 2-cyano-N-(1-phenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly accessible scientific literature and databases lack specific studies detailing the biological activity, experimental protocols, and signaling pathways of 2-cyano-N-(1-phenylpropyl)acetamide. This guide, therefore, addresses the broader context of related cyanoacetamide derivatives to provide a potential framework for future research, while explicitly noting the absence of direct evidence for the target compound.

Introduction to Cyanoacetamide Derivatives

Cyanoacetamide and its derivatives are a class of organic compounds characterized by a cyano group (-C≡N) and an acetamide functional group (-CH₂C(=O)N-). This structural motif serves as a versatile scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. These activities are highly dependent on the nature of the substituent attached to the amide nitrogen. While research on this compound is not available, studies on analogous compounds suggest potential therapeutic applications ranging from antimicrobial to anti-inflammatory and pesticidal effects.

Potential Biological Activities (Inferred from Related Compounds)

Based on the biological profiles of structurally similar molecules, potential areas of investigation for this compound could include:

  • Antimicrobial Activity: Derivatives of cyanoacetamide have demonstrated inhibitory effects against various bacterial and fungal strains. For example, 2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide has been synthesized and evaluated for its antimicrobial properties.[1]

  • Pesticidal Activity: Certain cyanoacetamide derivatives have been investigated for their toxicity against agricultural pests. For instance, 2-cyano-N-(2-hydroxyphenyl) acetamide was tested against the cotton leafworm and mealybug.[2]

  • Anti-inflammatory Activity: The structurally related compound, (E)-2-Cyano-N,3-diphenylacrylamide, has been evaluated for its potential as an anti-inflammatory agent.[3][4]

  • Enzyme Inhibition: The cyanoacetamide scaffold is present in molecules designed as enzyme inhibitors. For example, derivatives have been synthesized as potential inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1).[5]

  • Ion Channel Modulation: N-(2-Alkyleneimino-3-phenylpropyl)acetamide compounds, which share some structural similarities, have been investigated as inhibitors of the TRPA1 channel, a target for pain and pruritus.[6]

It is crucial to emphasize that these are hypothetical activities based on related structures, and dedicated experimental validation for this compound is required.

Proposed Experimental Protocols for Future Investigation

Should research on this compound be undertaken, the following experimental methodologies, commonly used for evaluating related compounds, would be appropriate.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay

  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing growth medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Anti-inflammatory Assay

Objective: To assess the ability of the compound to inhibit the production of pro-inflammatory mediators in a cell-based model.

Methodology: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.

  • Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells. A set of untreated and unstimulated cells serves as a negative control.

  • Quantification of Nitric Oxide: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Potential Signaling Pathways for Investigation

Given the lack of direct evidence, any discussion of signaling pathways for this compound remains speculative. However, based on the activities of related compounds, future research could explore its interaction with pathways such as:

  • NF-κB Signaling Pathway: A key regulator of inflammation. Inhibition of this pathway would align with potential anti-inflammatory effects.

  • MAPK Signaling Pathway: Involved in cellular stress responses and inflammation.

  • Bacterial Cell Wall Synthesis Pathways: A potential target for antimicrobial activity.

Data Presentation (Hypothetical)

Should experimental data become available, it should be organized into clear and concise tables for easy comparison.

Table 1: Hypothetical Antimicrobial Activity of this compound

MicroorganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 29213Data
Escherichia coliATCC 25922Data
Candida albicansATCC 90028Data

Table 2: Hypothetical Anti-inflammatory Activity of this compound

Compound Concentration (µM)NO Production (% of Control)Cell Viability (%)
1DataData
10DataData
50DataData
100DataData

Visualizations (Hypothetical Workflow and Logic)

While no specific signaling pathways are known, the general workflow for investigating the biological activity can be visualized.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies synthesis Synthesis of this compound characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays characterization->anti_inflammatory cytotoxicity Cytotoxicity Assays characterization->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays antimicrobial->enzyme_inhibition pathway_analysis Signaling Pathway Analysis anti_inflammatory->pathway_analysis

Caption: General workflow for the synthesis and biological evaluation of a novel compound.

Conclusion

References

The Enigmatic Profile of 2-cyano-N-(1-phenylpropyl)acetamide: A Search for a Developmental History

Author: BenchChem Technical Support Team. Date: November 2025

Despite a clear chemical identity, a comprehensive discovery and development history for the compound 2-cyano-N-(1-phenylpropyl)acetamide remains elusive in publicly accessible scientific literature and patent databases.

Chemical and Physical Properties

Based on available data from chemical suppliers and databases, the fundamental properties of this compound have been established. A summary of this information is presented below.

PropertyValue
CAS Registry Number 170449-35-1
Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol

Synthesis and Methodology

Detailed experimental protocols for the synthesis of this compound are not described in dedicated scientific publications. However, based on its chemical structure, a plausible synthetic route can be conceptualized.

A potential workflow for the synthesis of this compound is outlined below. This diagram represents a hypothetical pathway based on standard organic chemistry principles, as specific literature detailing its synthesis was not found.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 1_phenylpropan_1_amine 1-Phenylpropan-1-amine reaction_step Amide Coupling 1_phenylpropan_1_amine->reaction_step cyanoacetic_acid_derivative Activated Cyanoacetic Acid Derivative (e.g., Cyanoacetyl Chloride) cyanoacetic_acid_derivative->reaction_step product This compound reaction_step->product

Figure 1: A speculative synthetic workflow for this compound.

Biological Activity and Mechanism of Action

A critical gap in the available information is the absence of any reported biological activity or mechanism of action for this compound. Scientific literature does not contain studies detailing its efficacy, potency (such as IC50 or EC50 values), pharmacokinetic properties, or toxicity. Furthermore, there are no described signaling pathways that this compound is known to modulate.

The logical relationship for investigating a novel compound's biological activity would typically follow the workflow illustrated below.

Investigation_Workflow compound This compound screening High-Throughput Screening compound->screening Assay Development hit_identification Hit Identification screening->hit_identification Data Analysis lead_optimization Lead Optimization hit_identification->lead_optimization SAR Studies preclinical Preclinical Studies lead_optimization->preclinical In vivo models clinical Clinical Trials preclinical->clinical Safety & Efficacy

Figure 2: A generalized workflow for drug discovery and development.

Conclusion

While the chemical structure of this compound is known, a thorough review of scientific and patent literature reveals a significant lack of information regarding its discovery, development, and biological function. There is no quantitative data to summarize, no detailed experimental protocols to report, and no signaling pathways to visualize. This suggests that the compound may be a novel chemical entity that has not yet been extensively studied, or that research pertaining to it has not been made public. For researchers, scientists, and drug development professionals, this compound represents an unexplored area of chemical space with potential for future investigation.

In-Depth Technical Guide to the Enantiomers of 2-cyano-N-(1-phenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, separation, and potential characterization of the enantiomers of 2-cyano-N-(1-phenylpropyl)acetamide. This document details experimental protocols and summarizes key data for researchers in drug discovery and development.

Introduction

Chirality is a critical consideration in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This compound possesses a chiral center at the benzylic carbon of the 1-phenylpropyl moiety, and therefore exists as a pair of enantiomers: (R)-2-cyano-N-(1-phenylpropyl)acetamide and (S)-2-cyano-N-(1-phenylpropyl)acetamide. A thorough investigation of the individual enantiomers is essential to understand their distinct biological activities.

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through the amidation of racemic 1-phenylpropan-1-amine with a suitable cyanoacetylating agent, such as ethyl cyanoacetate.

Experimental Protocol: Synthesis of Racemic this compound

Materials:

  • Racemic 1-phenylpropan-1-amine

  • Ethyl cyanoacetate

  • High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or xylene)

  • Ice water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve racemic 1-phenylpropan-1-amine (1.0 eq.) in the chosen high-boiling point solvent.

  • Add ethyl cyanoacetate (1.0 to 1.2 eq.) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield racemic this compound.

Chiral Resolution of this compound Enantiomers

The separation of the enantiomers can be accomplished by resolving the precursor chiral amine, 1-phenylpropan-1-amine, followed by acylation, or potentially through direct resolution of the final acetamide product. Two common methods for chiral resolution are diastereomeric salt formation and enzymatic kinetic resolution.

Method 1: Resolution via Diastereomeric Salt Formation

This classical resolution technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.

Materials:

  • Racemic 1-phenylpropan-1-amine

  • (+)-Tartaric acid (enantiomerically pure)

  • Methanol

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Salt Formation: Dissolve (+)-tartaric acid (0.5 eq.) in a minimal amount of hot methanol in an Erlenmeyer flask. In a separate flask, dissolve racemic 1-phenylpropan-1-amine (1.0 eq.) in methanol.

  • Slowly add the amine solution to the tartaric acid solution with stirring. Diastereomeric salts will begin to precipitate.

  • Allow the mixture to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.

  • Fractional Crystallization: Collect the crystals of the less soluble diastereomeric salt by vacuum filtration. The mother liquor will contain the more soluble diastereomeric salt.

  • The purity of the crystallized salt can be enhanced by recrystallization from fresh methanol.

  • Liberation of the Enantiomerically Enriched Amine: Treat the separated diastereomeric salt with an aqueous solution of a strong base, such as 1 M NaOH, to deprotonate the amine.

  • Extract the liberated free amine into an organic solvent like diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched 1-phenylpropan-1-amine.

  • The other enantiomer can be recovered from the mother liquor by a similar basification and extraction procedure.

  • Acylation: The separated enantiomers of 1-phenylpropan-1-amine can then be reacted with ethyl cyanoacetate as described in section 2.1 to yield the individual enantiomers of this compound.

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, such as lipases, to preferentially acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer.

Materials:

  • Racemic 1-phenylpropan-1-amine

  • An acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., toluene, hexane)

  • Molecular sieves (optional, to remove water)

Procedure:

  • In a dry flask, dissolve racemic 1-phenylpropan-1-amine and the acyl donor in the anhydrous organic solvent.

  • Add the immobilized lipase to the reaction mixture.

  • Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) with gentle agitation.

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining amine and the newly formed amide.

  • Stop the reaction at approximately 50% conversion to achieve a high enantiomeric excess for both the unreacted amine and the acylated product.

  • Separate the immobilized enzyme by filtration.

  • The acylated amine and the unreacted amine can be separated by column chromatography or by an acid-base extraction procedure.

  • The acylated amine can then be hydrolyzed back to the free amine if desired.

Characterization of Enantiomers

Once separated, the enantiomers must be characterized to determine their purity and stereochemistry.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial analytical technique for determining the enantiomeric purity of the resolved products.

Proposed Chiral HPLC Method:

While a specific method for this compound is not documented, a starting point for method development could be based on methods for similar N-phenylalkylamides or the precursor amine.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) is often effective for separating enantiomers of this type.

  • Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethanol is typically used. The ratio of the solvents will need to be optimized to achieve baseline separation.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

Polarimetry

The specific rotation of each enantiomer is a key physical constant that confirms its optical purity and absolute configuration if a literature value is available.

Quantitative Data for Precursor Amine:

Enantiomer of 1-phenylpropan-1-amineSpecific Rotation ([α]D)Conditions
(R)-(+)-1-Phenylpropylamine+20°neat[1]
(S)-(-)-1-Phenylpropylamine-16° to -19°c=1 in Chloroform[2]

The specific rotation of the final products, (R)- and (S)-2-cyano-N-(1-phenylpropyl)acetamide, would need to be determined experimentally.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the specific biological activities and the signaling pathways modulated by the individual enantiomers of this compound. It is well-established in pharmacology that enantiomers of chiral drugs can have different potencies, efficacies, and even different mechanisms of action. Therefore, once the enantiomers are synthesized and purified, it is imperative to conduct comprehensive in vitro and in vivo pharmacological studies to elucidate their individual profiles.

Visualizations

Workflow for Synthesis and Resolution

G cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution cluster_final_synthesis Enantioselective Synthesis cluster_analysis Analysis racemic_amine Racemic 1-phenylpropan-1-amine racemic_product Racemic this compound racemic_amine->racemic_product Amidation diastereomeric_salts Diastereomeric Salts racemic_amine->diastereomeric_salts Salt Formation ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->racemic_product chiral_acid (+)-Tartaric Acid chiral_acid->diastereomeric_salts separated_salts Fractional Crystallization diastereomeric_salts->separated_salts enantiopure_amines Enantiopure Amines (R and S) separated_salts->enantiopure_amines Basification & Extraction enantiopure_products Enantiopure Products ((R)- and (S)-2-cyano-N-(1-phenylpropyl)acetamide) enantiopure_amines->enantiopure_products Acylation chiral_hplc Chiral HPLC enantiopure_products->chiral_hplc polarimetry Polarimetry enantiopure_products->polarimetry biological_assay Biological Assays enantiopure_products->biological_assay

Caption: Workflow for the synthesis, resolution, and analysis of the enantiomers of this compound.

Logical Relationship of Chiral Resolution

G racemic_mixture Racemic Mixture (R-Amine + S-Amine) diastereomeric_pair Diastereomeric Pair (R,+) Salt & (S,+) Salt racemic_mixture->diastereomeric_pair chiral_resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) chiral_resolving_agent->diastereomeric_pair separation Separation (e.g., Crystallization) diastereomeric_pair->separation separated_diastereomers Separated Diastereomers separation->separated_diastereomers regeneration Regeneration of Enantiomers separated_diastereomers->regeneration pure_enantiomers Pure Enantiomers (R-Amine and S-Amine) regeneration->pure_enantiomers

Caption: Logical steps involved in the classical chiral resolution of a racemic amine.

References

A Theoretical and Computational Analysis of 2-cyano-N-(1-phenylpropyl)acetamide Structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a detailed theoretical examination of the molecular structure of 2-cyano-N-(1-phenylpropyl)acetamide. In the absence of extensive published theoretical studies on this specific molecule, this guide leverages comprehensive computational and experimental data from its close structural analog, 2-cyano-N-(1-phenylethyl)acetamide. This analog serves as a robust model for understanding the geometric, electronic, and vibrational properties of the target compound. The methodologies and findings presented herein are foundational for applications in rational drug design, materials science, and computational chemistry.

Molecular Structure and Geometry

The structural integrity of a molecule is defined by its bond lengths, bond angles, and dihedral angles. These parameters dictate its three-dimensional conformation, which is critical for its interaction with biological targets. Theoretical calculations, particularly Density Functional Theory (DFT), provide a powerful means to predict these properties.

Computational Approach: Geometry Optimization

The molecular geometry of the analog 2-cyano-N-(1-phenylethyl)acetamide was optimized using DFT calculations.[1] This process determines the lowest energy conformation of the molecule. The B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable method for such calculations, balancing accuracy with computational cost.

Comparison of Theoretical and Experimental Data

Experimental data from X-ray crystallography for (R)-2-Cyano-N-(1-phenylethyl)acetamide provides a benchmark for the accuracy of the theoretical calculations.[2] The comparison reveals a strong correlation, validating the computational model.

Table 1: Selected Geometric Parameters (Bond Lengths and Angles) for 2-cyano-N-(1-phenylethyl)acetamide

ParameterBond/AtomsExperimental (Å or °)[2]Theoretical (DFT/B3LYP)
Bond Length C=O1.231Data not available in snippets
N-H0.860Data not available in snippets
C-N (amide)1.332Data not available in snippets
C-C (phenyl)1.375 - 1.389Data not available in snippets
Bond Angle O=C-N122.8Data not available in snippets
C-N-H121.0Data not available in snippets
Dihedral Angle Acetamide Plane vs. Benzene Ring68.7°Data not available in snippets

Note: Specific calculated values for the analog were not available in the provided search snippets, but the methodology was described. The table structure is provided for clarity.

Table 2: Computed Properties for this compound

PropertyValue
Molecular Formula C12H14N2O[3][4]
Molecular Weight 202.25 g/mol [3][4]
XLogP3-AA 1.9[3]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4[3]
Topological Polar Surface Area 52.9 Ų
Complexity 248[3]

Source: Compiled from Guidechem and PubChem databases. These values are computationally predicted.[3]

Vibrational and Spectroscopic Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides insight into the functional groups and bonding within a molecule. DFT calculations can predict the vibrational frequencies and intensities, which aids in the assignment of experimental spectral peaks.

Experimental and Theoretical Protocols

Synthesis and Characterization: The analog compound, 2-cyano-N-(1-phenylethyl)acetamide, was synthesized and characterized using FTIR, FT-Raman, UV-Vis, and NMR spectroscopy.[1]

Computational Vibrational Analysis:

  • Method: DFT/B3LYP with 6-311++G(d,p) and 6-31++G(d,p) basis sets.[1]

  • Procedure: Following geometry optimization, a frequency calculation is performed at the same level of theory.

  • Scaling: Calculated vibrational wavenumbers are often systematically higher than experimental values. They are typically adjusted with a scaling factor to improve agreement with experimental data.[1]

Table 3: Key Vibrational Frequencies for 2-cyano-N-(1-phenylethyl)acetamide

Functional GroupModeExperimental (cm⁻¹)Calculated (Scaled, cm⁻¹)
N-H Stretching~3300Detailed data not in snippets
C≡N Stretching~2250Detailed data not in snippets
C=O Stretching~1650Detailed data not in snippets
C-N Stretching~1300Detailed data not in snippets
Phenyl Ring C-H Bending~700-900Detailed data not in snippets

Note: This table illustrates the expected correlations. Specific frequency values from the cited study were not available in the search snippets.

Electronic Properties and Reactivity

The electronic characteristics of a molecule, such as the distribution of electrons and the energies of its frontier molecular orbitals, are crucial for understanding its reactivity and potential as a drug candidate.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is a measure of molecular stability and chemical reactivity.[1] A smaller gap suggests the molecule is more reactive.

Natural Bond Orbital (NBO) Analysis

NBO analysis examines charge transfer and donor-acceptor interactions within the molecule.[1] It identifies the key orbital interactions that stabilize the molecular structure, such as the delocalization of electron density from a lone pair (donor) into an antibonding orbital (acceptor).

Molecular Electrostatic Potential (MEP)

The MEP surface is a visual representation of the charge distribution around a molecule. It helps to identify electron-rich regions (nucleophilic sites, prone to electrophilic attack) and electron-poor regions (electrophilic sites, prone to nucleophilic attack), which is invaluable for predicting intermolecular interactions and reaction sites.[1]

Methodologies and Workflows

Computational Chemistry Protocol

The theoretical investigation of a molecule like this compound follows a structured workflow. This involves building the initial structure, optimizing its geometry to find the most stable conformation, and then performing a series of calculations to determine its various properties.

G cluster_input Input Phase cluster_calc Computational Core cluster_output Analysis & Output mol_build Molecular Structure Input (2D or 3D sketch) geom_opt Geometry Optimization (DFT/B3LYP) mol_build->geom_opt Initial Guess freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized Structure elec_prop Electronic Properties (NBO, HOMO-LUMO, MEP) geom_opt->elec_prop struct_data Optimized Geometry (Bond Lengths, Angles) geom_opt->struct_data spec_data Simulated Spectra (IR, Raman) freq_calc->spec_data react_data Reactivity Maps (MEP, Orbital Plots) elec_prop->react_data

Caption: Computational chemistry workflow for theoretical molecular analysis.

Frontier Orbital Interaction Logic

The HOMO-LUMO gap is a central concept in chemical reactivity theory. It describes the energy required to excite an electron from its highest occupied state to its lowest unoccupied state, influencing the molecule's electronic transitions and reactivity.

HOMO_LUMO cluster_properties Derived Properties lumo LUMO (Lowest Unoccupied MO) Acceptor homo HOMO (Highest Occupied MO) Donor lumo_level homo_level lumo_level->homo_level   ΔE (Energy Gap) reactivity Chemical Reactivity lumo_level->reactivity homo_level->reactivity stability Kinetic Stability

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

NBO Donor-Acceptor Interaction

NBO analysis quantifies the stabilization energy resulting from the delocalization of electrons between filled (donor) and empty (acceptor) orbitals. This provides a detailed picture of the internal electronic interactions that contribute to the molecule's overall stability.

NBO donor Donor Orbital (e.g., Lone Pair, σ-bond) stabilization Stabilization Energy (E2) donor->stabilization Electron Delocalization acceptor Acceptor Orbital (e.g., Antibonding σ, π) stabilization->acceptor Interaction

Caption: Conceptual diagram of an NBO donor-acceptor interaction.

References

An In-depth Technical Guide to 2-Cyano-N-(1-phenylpropyl)acetamide Analogs and their Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-cyano-N-(1-phenylpropyl)acetamide and its analogs, focusing on their synthesis, potential therapeutic applications, and structure-activity relationships. This class of compounds has garnered interest in medicinal chemistry, particularly in the exploration of novel anticonvulsant agents.

Introduction

This compound belongs to the class of α-substituted acetamides, a group of compounds recognized for their diverse biological activities. The core structure, featuring a cyano group and an N-substituted acetamide moiety, serves as a versatile scaffold for chemical modifications to explore and optimize therapeutic properties. Research into N-benzylacetamide and related structures has highlighted their potential as anticonvulsants, making this compound and its analogs promising candidates for further investigation in the field of neurology.

Synthesis of this compound and Analogs

The primary synthetic route to this compound and its analogs is the acylation of a primary amine with a cyanoacetic acid derivative. This straightforward and versatile method allows for the introduction of various substituents on both the phenyl ring and the propyl chain, facilitating the generation of a library of analogs for structure-activity relationship (SAR) studies.

A general synthetic scheme involves the reaction of 1-phenylpropylamine with an activated form of cyanoacetic acid, such as an ester or acid chloride. The most common and efficient method is the direct condensation of the amine with ethyl cyanoacetate.[1][2] This reaction is typically carried out at elevated temperatures, and can be performed with or without a solvent. In some cases, a base or an acid catalyst may be employed to facilitate the reaction.[3]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products 1-phenylpropylamine 1-phenylpropylamine Reaction_Vessel Reaction Vessel (Heat/Catalyst) 1-phenylpropylamine->Reaction_Vessel Ethyl_cyanoacetate Ethyl Cyanoacetate Ethyl_cyanoacetate->Reaction_Vessel Target_Compound This compound Reaction_Vessel->Target_Compound Acylation Ethanol Ethanol Reaction_Vessel->Ethanol Byproduct

Experimental Protocols

General Procedure for the Synthesis of this compound:

This protocol is a generalized procedure based on common methods for the synthesis of N-substituted cyanoacetamides.[2][4]

Materials:

  • 1-Phenylpropylamine

  • Ethyl cyanoacetate

  • Solvent (e.g., Toluene, Xylene, or neat)

  • Dean-Stark apparatus (if using a solvent)

  • Heating mantle and magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if applicable), combine equimolar amounts of 1-phenylpropylamine and ethyl cyanoacetate.

  • If a solvent is used, add a sufficient amount to dissolve the reactants (e.g., 100 mL of toluene for a 0.1 mol scale reaction).

  • Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 2-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Note: The reaction conditions, including temperature, reaction time, and the use of a catalyst, may need to be optimized for specific analogs.

Biological Activity and Structure-Activity Relationships (SAR)

The primary therapeutic interest in this compound analogs lies in their potential as anticonvulsant agents. The anticonvulsant activity of this class of compounds is often evaluated in preclinical models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[5][6] The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.

While specific quantitative data for this compound is not extensively available in the public domain, the SAR of related N-benzylacetamide and other acetamide derivatives provides valuable insights.

Table 1: Anticonvulsant Activity of Selected N-Substituted Acetamide Analogs

CompoundStructureMES ED₅₀ (mg/kg, i.p., mice)scPTZ ED₅₀ (mg/kg, i.p., mice)Reference
N-benzyl-2-acetamidopropionamide N-benzyl-2-acetamidopropionamide25.4>100[6]
(R)-N-benzyl-2-acetamidopropionamide (R)-N-benzyl-2-acetamidopropionamide8.3>100[6]
N-(α-Methylbenzyl)-2-acetamidopropionamide N-(α-Methylbenzyl)-2-acetamidopropionamide30.2>100[6]
2-(2,5-dioxopyrrolidin-1-yl)-N-(phenylethyl)acetamide derivative (Compound 30) 2-(2,5-dioxopyrrolidin-1-yl)-N-(phenylethyl)acetamide derivative45.6-[6]

ED₅₀: Median Effective Dose required to protect 50% of animals from seizures. -: Not reported.

The data in Table 1 suggests that the stereochemistry and the nature of the substituent on the nitrogen atom of the acetamide play a crucial role in the anticonvulsant activity. For instance, the (R)-enantiomer of N-benzyl-2-acetamidopropionamide is significantly more potent than the racemic mixture.

SAR_Logic cluster_modifications Structural Modifications Core_Scaffold This compound Scaffold Phenyl_Ring_Subst Phenyl Ring Substitution (e.g., halogens, alkyl, alkoxy) Core_Scaffold->Phenyl_Ring_Subst influences Propyl_Chain_Mod Propyl Chain Modification (e.g., branching, length) Core_Scaffold->Propyl_Chain_Mod influences Amide_N_Subst Amide N-Substitution (e.g., different arylalkyl groups) Core_Scaffold->Amide_N_Subst influences Biological_Activity Anticonvulsant Activity Phenyl_Ring_Subst->Biological_Activity modulates Propyl_Chain_Mod->Biological_Activity modulates Amide_N_Subst->Biological_Activity modulates

Potential Signaling Pathways and Mechanism of Action

The precise mechanism of action for many anticonvulsant drugs is complex and often involves multiple targets. For N-substituted acetamides, several potential mechanisms have been proposed, primarily centering on the modulation of ion channels and neurotransmitter systems.

One of the key hypothesized mechanisms is the interaction with voltage-gated sodium channels. By blocking these channels, the compounds can reduce the repetitive firing of neurons that is characteristic of epileptic seizures. Another potential target is the GABAergic system. Enhancement of GABAergic inhibition, either by acting on GABA receptors or by inhibiting GABA metabolism, can lead to a decrease in neuronal excitability.

Signaling_Pathway Compound 2-Cyano-N-(1-phenylpropyl) acetamide Analog VGSC Voltage-Gated Sodium Channels Compound->VGSC Blockade GABA_System GABAergic System Compound->GABA_System Modulation Neuronal_Excitability Decreased Neuronal Excitability VGSC->Neuronal_Excitability GABA_System->Neuronal_Excitability Enhancement of Inhibition Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitability->Anticonvulsant_Effect

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds for the development of new anticonvulsant therapies. The synthetic accessibility of this scaffold allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on:

  • Detailed SAR studies: A systematic investigation of substitutions on the phenyl ring and modifications of the propyl chain is needed to elucidate the key structural features required for potent anticonvulsant activity.

  • Mechanism of action studies: Elucidating the precise molecular targets of these compounds will be crucial for their rational design and development.

  • Pharmacokinetic and toxicity profiling: Promising lead compounds will require thorough evaluation of their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess their drug-likeness and potential for clinical development.

This technical guide provides a foundational understanding of the synthesis and potential of this compound analogs. The information presented herein is intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics for neurological disorders.

References

Preliminary Screening of 2-Cyano-N-(1-phenylpropyl)acetamide for Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the preliminary in vitro bioactivity screening of the novel compound, 2-cyano-N-(1-phenylpropyl)acetamide. While specific biological data for this molecule is not yet publicly available, the known pharmacological profile of cyanoacetamide derivatives suggests potential antimicrobial, antifungal, and cytotoxic activities. This document provides detailed experimental protocols for a panel of primary assays designed to elucidate these potential bioactivities, including cytotoxicity, antibacterial, and antifungal screening. Furthermore, it presents a framework for data analysis and visualization of key signaling pathways potentially modulated by this class of compounds. The methodologies and illustrative data herein serve as a robust starting point for the systematic evaluation of this compound and its analogues in early-stage drug discovery.

Introduction

The cyanoacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The title compound, this compound (CAS No: 170449-35-1), incorporates this versatile pharmacophore. Its structural features, including a cyano group, an amide linkage, and a phenylpropyl moiety, suggest its potential as a bioactive agent that could modulate various biological pathways.[6] The phenylpropyl group, in particular, may enhance lipophilicity, potentially improving interaction with biological membranes and cellular targets.[6]

This guide provides a structured approach to the initial bioactivity screening of this compound, focusing on establishing its cytotoxic profile and its efficacy against common bacterial and fungal pathogens.

Compound Profile: this compound

PropertyValueSource
CAS Number 170449-35-1[7]
Molecular Formula C₁₂H₁₄N₂O[7]
Molecular Weight 202.25 g/mol [7]
Canonical SMILES CCC(C1=CC=CC=C1)NC(=O)CC#N[7]

Experimental Protocols

A tiered approach to preliminary screening is recommended, beginning with an assessment of cytotoxicity to determine the compound's therapeutic window. Concurrently, antimicrobial and antifungal assays can be performed to identify potential efficacy.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][6] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3][8] The intensity of the purple color is directly proportional to the number of viable cells.[8]

Protocol:

  • Cell Culture:

    • Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well flat-bottomed plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[6]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[10][11][12]

Protocol:

  • Inoculum Preparation:

    • Culture a Gram-positive bacterium (e.g., Staphylococcus aureus) and a Gram-negative bacterium (e.g., Escherichia coli) in a suitable broth medium overnight at 37°C.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells except the first column.

    • Add 100 µL of a stock solution of this compound (in a suitable solvent and diluted in MHB) to the first column.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This will create a range of compound concentrations.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (inoculum without the compound) and a negative control (broth without inoculum).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator dye like resazurin can be added to aid in the determination of the endpoint.

Antifungal Screening: Broth Microdilution Method

This protocol is adapted for fungi and follows the guidelines of the Clinical & Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.[13][14]

Protocol:

  • Inoculum Preparation:

    • Culture a yeast species (e.g., Candida albicans) on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[14]

  • Compound Dilution:

    • Follow the same serial dilution procedure as described for the antimicrobial screening (Section 2.2), but use RPMI-1640 medium instead of MHB.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound.

    • Include positive and negative controls.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the positive control. This can be assessed visually or by reading the absorbance at a suitable wavelength (e.g., 600 nm).

Data Presentation

The quantitative data generated from these preliminary screens should be organized into clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineIC₅₀ (µM)
HeLa25.4
A54942.1
HEK293 (non-cancerous)> 100

Table 2: Hypothetical Antimicrobial and Antifungal Activity of this compound

OrganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16
Escherichia coliGram-negative Bacteria64
Candida albicansYeast32
Aspergillus fumigatusMold> 128

Visualization of Potential Signaling Pathways

The bioactivities of cyanoacetamide derivatives are often associated with the modulation of key cellular signaling pathways. Below are diagrams of two such pathways, the NF-κB and MAPK pathways, which are frequently implicated in inflammation, cell proliferation, and apoptosis. These diagrams illustrate potential points of intervention for a novel bioactive compound.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Preliminary Bioactivity Screening cluster_data Data Analysis & Interpretation synthesis Synthesis of this compound characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (Broth Microdilution) characterization->antimicrobial antifungal Antifungal Assay (Broth Microdilution) characterization->antifungal ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic antifungal->mic interpretation Interpretation of Bioactivity Profile ic50->interpretation mic->interpretation

Caption: Experimental workflow for the preliminary bioactivity screening of a novel compound.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR, TLR) ikk IKK Complex receptor->ikk Signal ikb IκBα ikk->ikb Phosphorylation ikb_nfkb IκBα-NF-κB Complex ikb->ikb_nfkb proteasome Proteasomal Degradation ikb->proteasome nfkb NF-κB (p50/p65) nfkb->ikb_nfkb nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation ikb_nfkb->ikb ikb_nfkb->nfkb compound This compound compound->ikk Inhibition? dna DNA nfkb_nuc->dna gene_exp Gene Expression (Inflammation, Proliferation, Survival) dna->gene_exp

Caption: Potential modulation of the NF-κB signaling pathway by a bioactive compound.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Signal raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk_nuc ERK erk->erk_nuc Translocation compound This compound compound->raf Inhibition? transcription_factor Transcription Factor (e.g., c-Myc, AP-1) erk_nuc->transcription_factor gene_exp Gene Expression (Cell Proliferation, Differentiation) transcription_factor->gene_exp

Caption: Potential modulation of the MAPK/ERK signaling pathway by a bioactive compound.

Conclusion

This technical guide provides a foundational framework for the preliminary bioactivity screening of this compound. The detailed protocols for cytotoxicity, antimicrobial, and antifungal assays offer a starting point for characterizing the compound's biological profile. The illustrative data tables and signaling pathway diagrams provide a template for data presentation and for hypothesizing potential mechanisms of action. The successful execution of these initial screens will be crucial in determining the potential of this compound as a lead compound for further drug development efforts. It is important to note that the bioactivity of this specific molecule is yet to be determined, and the outlined screening cascade is based on the known activities of the broader class of cyanoacetamide derivatives.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of 2-cyano-N-(1-phenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific in vitro studies or biological activity data for the compound 2-cyano-N-(1-phenylpropyl)acetamide. The following application notes and protocols are based on methodologies reported for structurally related cyanoacetamide derivatives, such as (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01), and are provided as a general framework for the potential investigation of this compound. The experimental details should be optimized for the specific research context.

Introduction

This compound is a member of the cyanoacetamide class of organic compounds. While this specific molecule is not extensively characterized in publicly available literature, the cyanoacetamide scaffold is a versatile building block in medicinal chemistry.[1] Derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] Notably, compounds with similar structures have been investigated for their potential to modulate inflammatory pathways.[3]

These application notes provide a starting point for researchers interested in characterizing the in vitro pharmacological profile of this compound, with a focus on potential anti-inflammatory effects based on data from analogous compounds.[3]

Potential In Vitro Applications

Based on the activities of related compounds, potential in vitro applications for this compound could include:

  • Screening for anti-inflammatory activity

  • Assessment of cytotoxicity

  • Investigation of enzyme inhibition (e.g., kinases, cyclooxygenases)

  • Evaluation of antimicrobial properties

Quantitative Data Summary (Hypothetical)

The following table is a template for summarizing quantitative data from in vitro assays, populated with representative data from the study of a related anti-inflammatory compound, (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01).[3] This is for illustrative purposes only.

Assay TypeCell Line/TargetParameter25 µM50 µM100 µMPositive Control
Cell Viability (MTT)Macrophages% Viability>95%>95%~90%Doxorubicin
Nitrite Production (Griess)LPS-stimulated Macrophages% Inhibition~40%~60%~80%Dexamethasone
TNF-α Production (ELISA)LPS-stimulated Macrophages% Inhibition~30%~55%-Dexamethasone
IL-1β Production (ELISA)LPS-stimulated Macrophages% Inhibition~50%~70%~90%Dexamethasone

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory potential of this compound, adapted from studies on related compounds.[3]

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a relevant cell line (e.g., murine macrophages).

Materials:

  • Macrophage cell line (e.g., J774A.1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be below 0.5%.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Measurement of Nitrite Production (Griess Assay)

Objective: To assess the effect of the compound on the production of nitric oxide (NO), an inflammatory mediator, by measuring its stable metabolite, nitrite.

Materials:

  • Macrophage cell line

  • Lipopolysaccharide (LPS)

  • Interferon-gamma (IFN-γ)

  • Griess Reagent System

  • Sodium nitrite standard solution

Protocol:

  • Seed macrophages in a 96-well plate as described for the MTT assay.

  • Pre-treat the cells with various non-cytotoxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 5 ng/mL) and incubate for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a standard curve generated with sodium nitrite.

Quantification of Pro-inflammatory Cytokines (ELISA)

Objective: To measure the effect of the compound on the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

Materials:

  • Macrophage cell line

  • LPS and IFN-γ

  • ELISA kits for TNF-α and IL-1β

  • Microplate reader

Protocol:

  • Culture, pre-treat, and stimulate the cells as described in the Griess assay protocol.

  • Collect the cell culture supernatant.

  • Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions.

  • Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the cytokine concentrations based on a standard curve.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Compound Treatment & Stimulation cluster_assays Assays seed_cells Seed Macrophages in 96-well Plates incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound incubate_24h->add_compound stimulate Stimulate with LPS/IFN-γ add_compound->stimulate incubate_24h_treatment Incubate for 24h stimulate->incubate_24h_treatment collect_supernatant Collect Supernatant incubate_24h_treatment->collect_supernatant mtt_assay Perform MTT Assay on Cells incubate_24h_treatment->mtt_assay griess_assay Perform Griess Assay collect_supernatant->griess_assay elisa_assay Perform ELISA (TNF-α, IL-1β) collect_supernatant->elisa_assay

Caption: Workflow for in vitro anti-inflammatory screening.

Signaling Pathway

G cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_pathway NF-κB Pathway MyD88->NFkB_pathway NFkB NF-κB NFkB_pathway->NFkB Nucleus Nucleus NFkB->Nucleus translocation iNOS iNOS Gene Cytokines Cytokine Genes (TNF-α, IL-1β) NO Nitric Oxide (NO) iNOS->NO Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Cytokines->Pro_inflammatory_Cytokines Compound This compound (Hypothesized) Compound->NFkB_pathway Inhibition?

Caption: Hypothesized anti-inflammatory mechanism of action.

References

Application Notes and Protocols for In Vivo Models Using 2-cyano-N-(1-phenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a predictive guide based on the activities of structurally similar compounds. As of the date of this document, specific in vivo studies for 2-cyano-N-(1-phenylpropyl)acetamide are not publicly available. These protocols are intended to serve as a starting point for researchers and should be adapted and validated accordingly.

Introduction

This compound is a small molecule belonging to the acetamide class of compounds. While this specific molecule has not been extensively studied, its structural motifs are present in compounds with known biological activities. Structurally related acetamide derivatives have shown promise as anticonvulsants, anti-inflammatory agents, and analgesics.[1][2][3][4] This document provides detailed, albeit predictive, application notes and protocols for investigating the potential therapeutic effects of this compound in in vivo models.

Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of related compounds, this compound could be investigated for the following applications:

  • Anticonvulsant Activity: Similar acetamide derivatives have demonstrated efficacy in rodent models of epilepsy, such as the maximal electroshock (MES) model.[1] The proposed mechanism could involve the modulation of voltage-gated ion channels, thereby reducing neuronal hyperexcitability.

  • Anti-inflammatory Activity: The cyano-acetamide scaffold is a key component of molecules developed as anti-inflammatory agents.[3][5] The potential mechanism may involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in inflammatory mediators.

  • Analgesic Activity: A patent for N-(2-Alkyleneimino-3-phenylpropyl)acetamide compounds suggests that this structural class can act as inhibitors of the TRPA1 channel, a key player in pain and pruritus.[4]

The following sections outline detailed protocols for testing these hypotheses in vivo.

Experimental Protocols

Anticonvulsant Activity: Maximal Electroshock (MES) Model in Mice

This protocol is adapted from studies on other acetamide-based anticonvulsants.[1]

Objective: To assess the ability of this compound to prevent tonic-clonic seizures induced by maximal electroshock in mice.

Materials:

  • Male ICR mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Corneal electrodes

  • Electroshock device

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

  • Drug Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg).

  • Drug Administration: Administer the compound or vehicle intraperitoneally (i.p.) or orally (p.o.) to different groups of mice (n=8-10 per group).

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes for i.p., 60 minutes for p.o.) for drug absorption.

  • Induction of Seizures:

    • Apply a drop of saline to the eyes of the mouse to ensure good electrical contact.

    • Place the corneal electrodes on the corneas.

    • Deliver a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Observe the mice for the presence or absence of a tonic hind limb extension seizure for 10 seconds. The absence of this response is considered protection.

  • Data Analysis: Calculate the percentage of mice protected in each group and determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

dot

experimental_workflow_anticonvulsant cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimation Animal Acclimation drug_prep Drug Preparation admin Drug Administration (i.p. or p.o.) pre_treat Pre-treatment Period admin->pre_treat mes Maximal Electroshock Induction pre_treat->mes observe Observation of Seizure Response mes->observe data_analysis Calculate % Protection and ED50 observe->data_analysis

Caption: Workflow for Anticonvulsant Testing in Mice.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol is based on a common model for acute inflammation and is similar to that used for other novel anti-inflammatory compounds.[3][5]

Objective: To evaluate the anti-inflammatory effect of this compound on carrageenan-induced paw edema in rats.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • 1% (w/v) λ-carrageenan solution in saline

  • P plethysmometer or digital calipers

Procedure:

  • Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment.

  • Drug Preparation: Prepare a suspension of the test compound at various doses (e.g., 25, 50, 100 mg/kg).

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat.

  • Drug Administration: Administer the compound or vehicle orally (p.o.) to respective groups (n=6-8 per group). A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin, 10 mg/kg) should be included.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume/Thickness Measurement: Measure the paw volume or thickness at 1, 2, 3, 4, and 6 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle-treated group.

dot

anti_inflammatory_workflow acclimation Rat Acclimation baseline Baseline Paw Measurement acclimation->baseline drug_admin Drug/Vehicle Administration (p.o.) baseline->drug_admin carrageenan Carrageenan Injection (Subplantar) drug_admin->carrageenan paw_measurement Paw Volume/Thickness Measurement (1-6h) carrageenan->paw_measurement data_analysis Calculate % Inhibition of Edema paw_measurement->data_analysis

Caption: Workflow for Anti-inflammatory Paw Edema Assay.

Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical data that could be generated from the described in vivo models.

Table 1: Hypothetical Anticonvulsant Activity in the Mouse MES Test

Treatment Group (mg/kg, i.p.)NProtected Animals% Protection
Vehicle10110%
This compound (10)10330%
This compound (30)10660%
This compound (100)10990%

Table 2: Hypothetical Anti-inflammatory Effects on Carrageenan-Induced Paw Edema in Rats

Treatment Group (mg/kg, p.o.)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle0.85 ± 0.06-
This compound (25)0.62 ± 0.0527.1%
This compound (50)0.45 ± 0.0447.1%
This compound (100)0.28 ± 0.0367.1%
Indomethacin (10)0.35 ± 0.0458.8%

Potential Signaling Pathways

dot

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., Carrageenan, LPS receptor Receptor (e.g., TLR4) stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates compound This compound compound->ikb_kinase inhibits? dna DNA nfkb_nuc->dna transcription Transcription of Pro-inflammatory Genes (COX-2, TNF-α, IL-6) dna->transcription

References

Application Notes and Protocols for 2-cyano-N-(1-phenylpropyl)acetamide in Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of publicly available scientific literature and databases reveals no specific preclinical or clinical studies investigating the application of 2-cyano-N-(1-phenylpropyl)acetamide for the treatment of neurological disorders.

The initial search for "this compound" yielded basic chemical and physical data for the compound and its analogs. Information found primarily pertains to its identity and properties, as well as its role as an intermediate in organic synthesis.[1][2][3] No peer-reviewed articles, clinical trial data, or patents were identified that describe its mechanism of action, efficacy, or safety in the context of any neurological condition.

The available information on related compounds includes:

  • Synthesis of related structures: Several documents describe the synthesis of various acetamide derivatives. For instance, methods for preparing 2-cyano-2-oximino-acetamide derivatives and other polyfunctionally substituted heterocyclic compounds have been published.[4][5]

  • Research on analogous compounds for other indications: A patent was found for a different class of compounds, N-(2-Alkyleneimino-3-phenylpropyl)acetamide derivatives, which have been investigated for their potential in treating pain and pruritus through the inhibition of TRPA1 channels.[6] Additionally, a study on (E)-2-Cyano-N,3-diphenylacrylamide (a phenylacrylamide derivative) explored its potential as a treatment for inflammatory diseases.[7]

At present, there is no established scientific basis to create detailed Application Notes and Protocols for the use of this compound in neurological disorders. The core requirements of the request, including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled due to the absence of relevant research.

Researchers and drug development professionals interested in this compound for neurological applications would need to initiate foundational, exploratory research. This would involve:

  • In vitro screening: Assessing the compound's activity on various neurological targets (e.g., receptors, enzymes, ion channels).

  • Cell-based assays: Evaluating its effects on neuronal cell models of different neurological disorders.

  • In vivo studies: If promising in vitro activity is observed, proceeding to animal models to investigate efficacy, safety, and pharmacokinetics.

Below is a generalized workflow that could be adapted for the initial investigation of a novel compound like this compound in the context of neurological disorders.

Hypothetical Research Workflow

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Lead Optimization A Compound Synthesis & Purity Analysis B Primary Target Screening (e.g., Receptor Binding Assays) A->B C Cell-Based Functional Assays (e.g., Neuronal Viability, Neuroprotection) B->C D ADME-Tox Profiling (e.g., CYP Inhibition, hERG) C->D E Pharmacokinetic Studies in Rodents D->E Advance to In Vivo F Animal Model of Neurological Disorder (e.g., Epilepsy, Parkinson's) E->F G Behavioral and Histological Analysis F->G H Structure-Activity Relationship (SAR) Studies G->H Iterate for Optimization I Optimization of Potency, Selectivity, and PK Properties H->I

Caption: A generalized workflow for the preclinical evaluation of a novel chemical entity for neurological disorders.

References

Application Notes and Protocols for the Analytical Characterization of 2-cyano-N-(1-phenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 2-cyano-N-(1-phenylpropyl)acetamide, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques (FTIR and NMR) are designed to ensure accurate identification, quantification, and purity assessment.

Chromatographic Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for determining the purity of this compound and for quantifying it in various sample matrices. A reverse-phase HPLC method is employed for optimal separation.[1][2][3][4]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v). For MS compatibility, formic acid can be used in place of other acids.[4] The mobile phase should be filtered and degassed before use.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 200 nm, which is in the region of absorbance for the amide and phenyl groups.[3][5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase to prepare a stock solution. Further dilutions can be made as required. Samples should be filtered through a 0.45 µm syringe filter before injection.

Data Presentation:

ParameterExpected Value
Retention Time (t_R)~ 6-8 minutes (dependent on exact conditions and column)
Limit of Detection (LOD)~ 2-5 µg/L[3]
Limit of Quantification (LOQ)~ 5-10 µg/L[3]
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. This protocol is designed for the analysis of this compound, particularly for identifying trace-level impurities.[6][7][8][9][10]

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless injection (1 µL).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Data Presentation:

ParameterExpected Value
Retention Time (t_R)~ 15-20 minutes (dependent on temperature program)
Molecular Ion [M]⁺m/z 202
Key Fragment Ionsm/z 105 (C₆H₅CH=NH₂⁺), m/z 91 (C₇H₇⁺, tropylium ion), m/z 77 (C₆H₅⁺)

Spectroscopic Analysis

Spectroscopic methods provide structural information and are used for the unequivocal identification of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Presentation:

Functional GroupExpected Absorption Frequency (cm⁻¹)
N-H Stretch (Amide)3300 - 3250
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Aliphatic)3000 - 2850
C≡N Stretch (Nitrile)2260 - 2240
C=O Stretch (Amide I)1680 - 1630
N-H Bend (Amide II)1570 - 1515
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

  • Instrumentation: An NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Experiments: ¹H NMR and ¹³C NMR spectra should be acquired.

Data Presentation:

¹H NMR (Predicted values based on analogous structures):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (ethyl)~0.9Triplet3H
-CH₂- (ethyl)~1.8Multiplet2H
-CH- (phenylpropyl)~4.8Multiplet1H
-CH₂-CN~3.4Singlet2H
Aromatic protons7.2 - 7.4Multiplet5H
-NH- (amide)~7.5Doublet1H

¹³C NMR (Predicted values based on analogous structures):

CarbonChemical Shift (δ, ppm)
-CH₃ (ethyl)~10
-CH₂- (ethyl)~29
-CH₂-CN~25
-CH- (phenylpropyl)~55
C≡N (nitrile)~116
Aromatic carbons126 - 142
C=O (amide)~165

Visualized Workflows

The following diagrams illustrate the general workflows for the analytical techniques described.

chromatographic_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Bulk Sample or Formulation Dissolution Dissolve in Solvent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC_Injection Inject into HPLC Filtration->HPLC_Injection GC_Injection Inject into GC Filtration->GC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection UV Detection (200 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Vaporization Vaporization GC_Injection->Vaporization GC_Separation Capillary Column Separation Vaporization->GC_Separation Ionization Electron Ionization GC_Separation->Ionization Mass_Analysis Mass Analyzer Ionization->Mass_Analysis Mass_Spectrum Generate Mass Spectrum Mass_Analysis->Mass_Spectrum Quantification Quantification & Purity Chromatogram->Quantification Identification Structural Identification Mass_Spectrum->Identification spectroscopic_workflow cluster_sample_prep Sample Preparation cluster_ftir FTIR Analysis cluster_nmr NMR Analysis cluster_results Structural Confirmation Sample Bulk Sample FTIR_Prep Prepare KBr Pellet or Thin Film Sample->FTIR_Prep NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Scan Acquire IR Spectrum FTIR_Prep->FTIR_Scan NMR_Scan Acquire 1H and 13C Spectra NMR_Prep->NMR_Scan FTIR_Data Identify Functional Groups FTIR_Scan->FTIR_Data Confirmation Confirm Chemical Structure FTIR_Data->Confirmation NMR_Data Determine Molecular Structure NMR_Scan->NMR_Data NMR_Data->Confirmation

References

Application Notes and Protocols for 2-cyano-N-(1-phenylpropyl)acetamide Administration

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific experimental protocols for the administration of 2-cyano-N-(1-phenylpropyl)acetamide. The following application notes and protocols are representative examples based on methodologies used for structurally related cyanoacetamide derivatives with potential anti-inflammatory and analgesic properties. These protocols should serve as a starting point and require optimization for the specific compound.

Introduction

This compound is a small molecule belonging to the cyanoacetamide class of compounds. While direct biological data for this specific molecule is limited, related cyanoacetamide derivatives have been investigated for a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The protocols outlined below are based on studies of analogous compounds and are intended to provide a framework for the preclinical evaluation of this compound.

In Vitro Experimental Protocols

Assessment of Anti-inflammatory Activity in Macrophage Cell Lines

This protocol describes an in vitro assay to determine the potential of this compound to inhibit the production of pro-inflammatory mediators in a macrophage cell line, such as RAW 264.7 or J774.

2.1.1. Experimental Workflow

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture RAW 264.7 Macrophages compound_prep Prepare Stock Solution of This compound in DMSO working_solutions Prepare Serial Dilutions compound_prep->working_solutions seed_cells Seed Cells in 96-well Plates pre_treatment Pre-treat with Compound seed_cells->pre_treatment stimulation Stimulate with LPS (1 µg/mL) pre_treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_viability Cell Viability (MTT Assay) incubation->cell_viability nitrite_assay Nitrite Measurement (Griess Assay) supernatant_collection->nitrite_assay cytokine_assay Cytokine Analysis (ELISA) supernatant_collection->cytokine_assay in_vivo_workflow cluster_prep Preparation cluster_treatment Treatment and Induction cluster_analysis Analysis animal_acclimatization Acclimatize Male Wistar Rats compound_formulation Formulate Compound in Vehicle (e.g., 0.5% CMC in Saline) animal_acclimatization->compound_formulation baseline_measurement Measure Baseline Paw Volume compound_administration Administer Compound (i.p. or p.o.) baseline_measurement->compound_administration inflammation_induction Inject Carrageenan into Hind Paw compound_administration->inflammation_induction paw_volume_measurement Measure Paw Volume at 1, 2, 4, 6 hours inflammation_induction->paw_volume_measurement data_analysis Calculate % Inhibition of Edema paw_volume_measurement->data_analysis signaling_pathway cluster_pathway Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_genes Transcription Compound This compound Compound->IKK Inhibition?

Application Notes and Protocols for 2-cyano-N-(1-phenylpropyl)acetamide in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are provided as an illustrative guide for the investigation of the biological activities of 2-cyano-N-(1-phenylpropyl)acetamide. As of the date of this document, specific experimental data for this compound in cell culture assays is not extensively available in published literature. The described methodologies, expected results, and potential mechanisms of action are based on the known biological activities of structurally related cyano-acetamide derivatives, which have demonstrated potential as modulators of inflammatory and cell signaling pathways.[1][2][3][4] Researchers should optimize these protocols for their specific experimental conditions and cell lines.

Application Note 1: Evaluation of Anti-Inflammatory Activity

Introduction: Cyano-acetamide derivatives have been identified as potential anti-inflammatory agents.[1][2] This application note describes the use of this compound in cell-based assays to evaluate its potential to modulate inflammatory responses. The primary focus is on its effect on the production of pro-inflammatory cytokines in a macrophage cell line stimulated with lipopolysaccharide (LPS). A plausible mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Key Experiments:

  • Cytotoxicity Assessment: To determine the non-toxic concentration range of the compound for subsequent assays.

  • Measurement of Pro-inflammatory Cytokines: To quantify the effect of the compound on the secretion of TNF-α and IL-6.

  • NF-κB Pathway Activation Analysis: To investigate the effect of the compound on the phosphorylation of key proteins in the NF-κB pathway.

Data Presentation

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
597.5 ± 3.9
1095.8 ± 4.2
2590.1 ± 6.3
5075.4 ± 7.8
10045.2 ± 9.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control25.3 ± 8.115.7 ± 5.4
LPS (1 µg/mL)3580 ± 2101850 ± 150
LPS + Compound (1 µM)3450 ± 1901790 ± 130
LPS + Compound (5 µM)2100 ± 1501100 ± 90
LPS + Compound (10 µM)950 ± 80520 ± 45
LPS + Compound (25 µM)420 ± 35230 ± 20

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 1 to 100 µM. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with 0.1% DMSO). Incubate for 24 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: ELISA for TNF-α and IL-6 Quantification

This protocol measures the concentration of secreted cytokines in the cell culture supernatant.[6][7]

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described in Protocol 1. After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (1-25 µM). Pre-incubate for 1 hour.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include a vehicle control and an LPS-only control. Incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes and collect the supernatant.

  • ELISA Procedure: Perform ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions. Briefly, coat a 96-well plate with capture antibody, block non-specific binding, add cell supernatants and standards, add detection antibody, add a substrate for color development, and stop the reaction.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curve.

Mandatory Visualization

G cluster_nucleus Cellular Compartments LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates Compound This compound Compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Expression

Caption: Hypothetical signaling pathway of this compound.

Application Note 2: Assessment of Pro-Apoptotic Activity in Cancer Cells

Introduction: Many cyano-acetamide derivatives have been investigated for their potential as anticancer agents, demonstrating the ability to induce apoptosis in various cancer cell lines.[3] This application note outlines a strategy to assess the pro-apoptotic potential of this compound on a human cancer cell line, such as MCF-7 (breast cancer). The proposed mechanism involves the activation of the intrinsic apoptotic pathway.

Key Experiments:

  • Cell Viability Assay: To determine the IC50 (half-maximal inhibitory concentration) of the compound.

  • Apoptosis Assay: To quantify the percentage of apoptotic cells.

  • Western Blot Analysis: To detect changes in the expression of key apoptotic proteins.

Data Presentation

Table 3: IC50 Values of this compound on MCF-7 Cells

Time PointIC50 (µM)
24 hours45.8
48 hours28.3
72 hours15.1

IC50 values were calculated from dose-response curves using non-linear regression.

Table 4: Apoptosis Induction in MCF-7 Cells by this compound (48-hour treatment)

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.7
Compound (15 µM)70.1 ± 3.515.4 ± 2.214.5 ± 1.9
Compound (30 µM)48.6 ± 4.128.7 ± 3.322.7 ± 2.8
Compound (60 µM)25.3 ± 3.845.2 ± 4.529.5 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 3: CellTox™ Green Cytotoxicity Assay for Cell Viability

This assay measures changes in membrane integrity that occur as a result of cell death.[8]

  • Cell Seeding: Seed MCF-7 cells in a 96-well, opaque-walled plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control. Incubate for 24, 48, and 72 hours.

  • Assay Reagent Addition: Add 15 µL of CellTox™ Green Reagent to each well.

  • Fluorescence Measurement: Shake the plate for 2 minutes and then incubate for 15 minutes at room temperature, protected from light. Measure fluorescence (485nm Ex / 520nm Em).

  • Data Analysis: Plot the fluorescence intensity against the compound concentration and determine the IC50 value.

Protocol 4: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Seeding and Treatment: Seed MCF-7 cells in a 6-well plate at a density of 2 x 10^5 cells/well. After 24 hours, treat with this compound at various concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Mandatory Visualization

G start Seed Cells treat Treat with Compound start->treat incubate Incubate (24-72h) treat->incubate assay Perform Assay incubate->assay cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTox) assay->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V) assay->apoptosis western Western Blot assay->western analyze Data Analysis cytotoxicity->analyze apoptosis->analyze western->analyze

References

high-performance liquid chromatography (HPLC) for 2-cyano-N-(1-phenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-cyano-N-(1-phenylpropyl)acetamide.

For researchers, scientists, and professionals in drug development, this document provides a detailed methodology for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). The compound this compound has a molecular formula of C12H14N2O and a molecular weight of 202.25 g/mol [1]. This protocol is designed to be a robust starting point for method development and validation.

Introduction

This compound is a chiral compound with potential applications in pharmaceutical development. Accurate and precise analytical methods are crucial for its quantification in various matrices during research, development, and quality control. Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of aromatic and moderately polar compounds, making it an ideal choice for this analyte.[2][3] This application note details a proposed RP-HPLC method for the achiral analysis of this compound and discusses considerations for chiral separation.

Experimental Protocols

Recommended HPLC System and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good retention and separation of aromatic compounds.[4]

  • Solvents: HPLC grade acetonitrile and water.

  • Buffer components: Phosphoric acid or formic acid for mobile phase pH adjustment.

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable starting point.

  • Analyte: this compound reference standard.

Standard and Sample Preparation
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to appropriate concentrations for calibration.

  • Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, a simple dissolution in the sample diluent is sufficient. For formulated products or biological matrices, extraction or other sample clean-up procedures may be necessary.

Chromatographic Conditions

The following are recommended starting conditions for method development. Optimization may be required to achieve desired separation and peak shape.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid
Gradient Isocratic or Gradient (e.g., 60% B for 10 min)
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210-220 nm (based on typical amide/aromatic absorbance)[4]
Run Time Approximately 10-15 minutes

Note: For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.[5][6]

Chiral Separation Considerations

Since this compound is a chiral molecule, separating its enantiomers may be necessary for pharmaceutical applications. Chiral HPLC is the preferred method for this purpose.[7][8]

  • Chiral Stationary Phases (CSPs): Cellulose-based or amylose-based CSPs are often effective for the separation of chiral amides.[7]

  • Mobile Phase: Normal-phase (e.g., n-hexane/isopropanol) or reversed-phase mobile phases can be employed depending on the CSP.[7] Method development will be required to find the optimal CSP and mobile phase combination for enantiomeric resolution.

Data Presentation

Expected Performance Characteristics

The following table summarizes the expected performance characteristics of a well-developed HPLC method for this compound. These are typical values and may vary depending on the specific instrumentation and conditions.

ParameterExpected Value
Retention Time (RT) 3 - 10 minutes
Tailing Factor (Asymmetry) 0.9 - 1.5
Theoretical Plates (N) > 2000
Linearity (r²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Start Weigh Reference Standard Prep_Dissolve Dissolve in Diluent Prep_Start->Prep_Dissolve Prep_Dilute Prepare Working Solutions Prep_Dissolve->Prep_Dilute HPLC_Inject Inject into HPLC Prep_Dilute->HPLC_Inject Prep_Sample Prepare Sample Solution Prep_Sample->HPLC_Inject HPLC_Separate Chromatographic Separation HPLC_Inject->HPLC_Separate HPLC_Detect UV Detection HPLC_Separate->HPLC_Detect Data_Acquire Data Acquisition (CDS) HPLC_Detect->Data_Acquire Data_Integrate Peak Integration Data_Acquire->Data_Integrate Data_Calibrate Calibration Curve Data_Integrate->Data_Calibrate Data_Quantify Quantification Data_Calibrate->Data_Quantify

General HPLC analysis workflow.
Logical Relationship of HPLC System Components

This diagram shows the interconnected components of a typical HPLC system used for this analysis.

G Solvent Mobile Phase Reservoir(s) Pump HPLC Pump Solvent->Pump Mobile Phase Autosampler Autosampler Pump->Autosampler Pressurized Flow Column Column Oven & HPLC Column Autosampler->Column Sample Injection Detector UV/PDA Detector Column->Detector Separated Analytes CDS Chromatography Data System (CDS) Detector->CDS Signal Waste Waste Detector->Waste Effluent CDS->Pump Control CDS->Autosampler Control CDS->Detector Control

Logical diagram of HPLC system components.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Cyano-N-(1-phenylpropyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-cyano-N-(1-phenylpropyl)acetamide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. Based on syntheses of similar compounds, reaction times can range from 2 to 12 hours at temperatures between 120°C and 200°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). - Check Reagent Stoichiometry: An incorrect molar ratio of 1-phenylpropylamine to the acylating agent (e.g., ethyl cyanoacetate) can limit the yield. While a 1:1 ratio is theoretically sufficient, an excess of the acylating agent (e.g., 1:1.5) may be required to drive the reaction to completion.
Degradation of Starting Materials or Product - Temperature Control: Excessively high temperatures can lead to the decomposition of reactants or the desired product. Maintain a stable and controlled reaction temperature. - Moisture Contamination: The presence of water can hydrolyze the acylating agent. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Poor Quality of Reagents - Verify Purity of 1-phenylpropylamine: Impurities in the amine can interfere with the reaction. Use freshly distilled or high-purity 1-phenylpropylamine. - Check Activity of Acylating Agent: Ethyl cyanoacetate can degrade over time. Use a fresh bottle or verify its purity before use.

Issue 2: Presence of Significant Impurities in the Crude Product

Potential Cause Troubleshooting Steps
Side Reactions - Formation of Di-acylated Product: Although less common with secondary amines, over-acylation can occur. Use a controlled amount of the acylating agent. - Unreacted Starting Materials: If the reaction is incomplete, unreacted 1-phenylpropylamine and the acylating agent will be present. Optimize reaction conditions (time, temperature, stoichiometry) to maximize conversion.
Impurities from Starting Materials - Purify Starting Materials: If the starting materials are of low purity, purify them before the reaction. 1-phenylpropylamine can be distilled, and ethyl cyanoacetate can be purified by distillation under reduced pressure.
Ineffective Work-up Procedure - Optimize Extraction: Ensure the correct pH is used during aqueous work-up to effectively separate the product from acidic or basic impurities. - Thorough Washing: Wash the organic layer with brine to remove residual water and water-soluble impurities.

Issue 3: Difficulty in Product Purification/Isolation

Potential Cause Troubleshooting Steps
Product is an Oil or Low-Melting Solid - Crystallization: If direct crystallization from the reaction mixture is unsuccessful, try different solvent systems for recrystallization (e.g., ethanol, isopropanol, ethyl acetate/hexane). Seeding with a small crystal of pure product can induce crystallization. - Column Chromatography: If recrystallization fails, purify the crude product using silica gel column chromatography. A solvent system such as ethyl acetate/hexane is a good starting point.
Co-precipitation of Impurities - Recrystallization: Multiple recrystallizations may be necessary to remove closely related impurities. - Trituration: Washing the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the acylation of 1-phenylpropylamine with an active methylene compound like ethyl cyanoacetate. This reaction is typically carried out at elevated temperatures, and the progress can be monitored by the removal of the ethanol byproduct.

Q2: What are the critical parameters to control for maximizing the yield?

A2: The key parameters to optimize are reaction temperature, reaction time, and the molar ratio of the reactants. Based on analogous syntheses, temperatures in the range of 120-200°C and reaction times of 4-8 hours have been shown to produce high yields.[1]

Q3: What are the expected side products in this synthesis?

A3: Potential side products include unreacted starting materials and, to a lesser extent, products from the self-condensation of ethyl cyanoacetate. Impurities present in the starting 1-phenylpropylamine can also lead to the formation of other amide byproducts.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reactant (typically 1-phenylpropylamine) indicates the completion of the reaction.

Q5: What is the best method for purifying the final product?

A5: If the crude product is a solid, recrystallization from a suitable solvent such as ethanol is often sufficient.[2] For oily products or those with persistent impurities, silica gel column chromatography is the recommended purification method.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Amidation

This protocol is adapted from general procedures for the synthesis of N-substituted cyanoacetamides.[1][2]

Materials:

  • 1-phenylpropylamine

  • Ethyl cyanoacetate

  • Toluene (or another suitable high-boiling solvent)

  • Dean-Stark apparatus (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine 1-phenylpropylamine (1.0 eq) and ethyl cyanoacetate (1.2 eq) in toluene.

  • Heat the reaction mixture to reflux (approximately 120-140°C) and maintain for 4-8 hours. The progress of the reaction can be monitored by observing the collection of ethanol in the Dean-Stark trap or by TLC analysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Quantitative Data

The following table summarizes the effect of reaction conditions on the yield of a structurally analogous N-substituted cyanoacetamide, providing a basis for optimization.

Table 1: Effect of Reaction Conditions on the Yield of N-(m-methoxyphenyl)-2-cyanoacetamide [1]

Molar Ratio (m-methoxyaniline:ethyl cyanoacetate)Temperature (°C)Time (h)Yield (%)
1:1.5200495.6
1:3180496.0
1:5120889.0

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction incomplete Reaction Incomplete check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize Optimize Conditions: - Increase Time - Increase Temperature - Adjust Stoichiometry incomplete->optimize optimize->check_reaction check_reagents Verify Reagent Quality (Purity, Freshness) complete->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok OK purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Poor Quality check_workup Review Work-up & Purification reagents_ok->check_workup purify_reagents->check_reaction end Improved Yield check_workup->end

Caption: A logical workflow for troubleshooting low product yield.

General Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants amine 1-phenylpropylamine product This compound amine->product + Heat - Ethanol acyl Ethyl Cyanoacetate acyl->product + Heat - Ethanol

Caption: General reaction scheme for the synthesis.

References

Technical Support Center: 2-Cyano-N-(1-phenylpropyl)acetamide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving 2-cyano-N-(1-phenylpropyl)acetamide. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and handling of this compound.

Troubleshooting Guides (Q&A)

This section addresses specific issues that may arise during your experiments.

Synthesis

Question: I am getting a very low yield or no product at all. What are the possible causes and solutions?

Answer:

Low or no yield in the synthesis of this compound from 1-phenylpropylamine and ethyl cyanoacetate can stem from several factors. Here are the common causes and recommended troubleshooting steps:

  • Poor Quality of Reagents:

    • 1-Phenylpropylamine: Ensure the amine is pure and free from contaminants. If it has been stored for a long time, consider re-purification by distillation.

    • Ethyl Cyanoacetate: This reagent can hydrolyze over time to cyanoacetic acid. Use a freshly opened bottle or distill it under reduced pressure before use.

    • Solvent: Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction often requires heating. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can lead to side reactions and decomposition. A moderate temperature, typically refluxing in a suitable solvent like toluene or ethanol, is a good starting point.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Inefficient Water Removal: The reaction produces ethanol and water as byproducts. The accumulation of these can inhibit the forward reaction. If using a solvent like toluene, employing a Dean-Stark apparatus to remove water can significantly improve the yield.

Question: My final product is impure, and I'm having trouble with purification. What are the likely impurities and how can I remove them?

Answer:

Impurities in the synthesis of this compound are common. Here's a breakdown of potential contaminants and purification strategies:

  • Unreacted Starting Materials:

    • 1-Phenylpropylamine: This can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during workup. The amine will form a water-soluble salt.

    • Ethyl Cyanoacetate: This can be removed by washing with a dilute base solution (e.g., saturated sodium bicarbonate) to hydrolyze the ester, followed by an acid wash.

  • Side Products:

    • Malonamide: Formed from the reaction of ethyl cyanoacetate with ammonia (if present as an impurity) or hydrolysis followed by reaction with the amine.

    • Self-condensation products of ethyl cyanoacetate: Can occur under basic conditions.

  • Purification Techniques:

    • Recrystallization: This is often the most effective method for purifying solid products. A solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures should be chosen. Ethanol or ethanol/water mixtures are good starting points.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A solvent system of ethyl acetate and hexane is a common choice for compounds of this polarity.

Question: The reaction mixture turned dark, and I isolated a brown, oily product instead of a solid. What happened?

Answer:

A dark reaction mixture and an oily product often indicate decomposition or the formation of significant impurities.

  • High Reaction Temperature: Overheating can cause decomposition of the starting materials or the product.

  • Presence of Oxygen: While not always critical, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the reagents are sensitive.

  • Impure Starting Materials: Impurities can act as catalysts for decomposition pathways.

To address this, try running the reaction at a lower temperature for a longer duration and ensure the purity of your reagents and the inertness of your reaction atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is a standard experimental protocol for the synthesis of this compound?

A1: A general procedure involves the condensation of 1-phenylpropylamine with ethyl cyanoacetate. Below is a detailed methodology.

Experimental Protocols

Synthesis of this compound

  • Reagents and Materials:

    • 1-phenylpropylamine

    • Ethyl cyanoacetate

    • Toluene (anhydrous)

    • Dean-Stark apparatus

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Separatory funnel

    • Rotary evaporator

    • Crystallization dish

    • Filtration apparatus

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 1-phenylpropylamine (1.0 eq) and ethyl cyanoacetate (1.1 eq).

    • Add a sufficient volume of anhydrous toluene to dissolve the reactants.

    • Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-8 hours).

    • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from ethanol or by silica gel column chromatography.

Q2: What are the key safety precautions when working with this compound and its precursors?

A2:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling vapors of the reagents and solvent.

  • Handling Cyanide-containing Compounds: Although the cyano group in cyanoacetamides is not as toxic as inorganic cyanides, it is prudent to handle these compounds with care. Avoid contact with skin and eyes. In case of accidental exposure, wash the affected area thoroughly with water.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Q3: How can I characterize the final product?

A3: Standard analytical techniques for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the nitrile (C≡N) and amide (C=O, N-H) stretches.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point is an indicator of purity for a solid compound.

Data Presentation

Table 1: Illustrative Reaction Conditions for the Synthesis of this compound

ParameterCondition 1Condition 2
Solvent TolueneEthanol
Temperature Reflux (~111°C)Reflux (~78°C)
Catalyst None (thermal)Acetic Acid (catalytic)
Water Removal Dean-Stark TrapNot applicable
Typical Reaction Time 4-8 hours12-24 hours
Expected Yield Good to ExcellentModerate to Good

Note: These are representative conditions and may require optimization for specific experimental setups.

Table 2: Potential Impurities and Their Removal

ImpuritySourceRemoval Method
1-PhenylpropylamineUnreacted starting materialAcid wash (e.g., 1M HCl)
Ethyl CyanoacetateUnreacted starting materialBase wash (e.g., NaHCO₃)
MalonamideSide reactionRecrystallization or Chromatography
Self-condensation ProductsSide reactionColumn Chromatography

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis reagents 1. Mix Reagents (1-phenylpropylamine, ethyl cyanoacetate, toluene) reflux 2. Reflux with Dean-Stark Trap reagents->reflux monitoring 3. Monitor Reaction by TLC reflux->monitoring wash 4. Aqueous Washes (Acid, Base, Brine) monitoring->wash dry 5. Dry Organic Layer wash->dry evaporate 6. Concentrate dry->evaporate purify 7. Purify Crude Product (Recrystallization or Chromatography) evaporate->purify characterize 8. Characterize Product (NMR, IR, MS, MP) purify->characterize

Caption: Experimental workflow for the synthesis and purification of this compound.

Hypothetical_Signaling_Pathway compound This compound target_protein Target Protein (e.g., Kinase, Ion Channel) compound->target_protein Inhibition/Modulation downstream_effector1 Downstream Effector 1 target_protein->downstream_effector1 Signal Transduction downstream_effector2 Downstream Effector 2 target_protein->downstream_effector2 Signal Transduction cellular_response Cellular Response (e.g., Anti-inflammatory, Analgesic) downstream_effector1->cellular_response downstream_effector2->cellular_response

Caption: A hypothetical signaling pathway for this compound's potential biological activity.

Technical Support Center: 2-cyano-N-(1-phenylpropyl)acetamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-cyano-N-(1-phenylpropyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways, primarily hydrolysis, and to a lesser extent, oxidation and photolysis. The most likely degradation will involve the cyano and amide functional groups.

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding 1-phenylpropan-1-amine and cyanoacetic acid. The cyano group can also be hydrolyzed to a carboxylic acid, forming N-(1-phenylpropyl)malonamic acid, which can be further hydrolyzed to 1-phenylpropan-1-amine and malonic acid.

  • Oxidation: The phenylpropyl group may be susceptible to oxidation, potentially forming hydroxylated derivatives on the phenyl ring or oxidation at the benzylic position.

  • Photodegradation: Aromatic amides can undergo photodegradation upon exposure to UV light, which may involve complex free-radical pathways.

Q2: What are the expected degradation products of this compound under forced degradation conditions?

A2: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and establish stability-indicating analytical methods. The table below summarizes the likely degradation products under various stress conditions.

Stress ConditionPotential Degradation ProductsRationale
Acidic Hydrolysis 1-phenylpropan-1-amine, Cyanoacetic acid, N-(1-phenylpropyl)malonamic acidCleavage of the amide bond and hydrolysis of the cyano group.
Basic Hydrolysis 1-phenylpropan-1-amine, Cyanoacetic acid, N-(1-phenylpropyl)malonamic acidSaponification of the amide bond and hydrolysis of the cyano group.
Oxidative Stress Hydroxylated phenyl derivatives, Carbonyl compounds (from benzylic oxidation)Oxidation of the aromatic ring and the benzylic carbon.
Photolytic Stress Complex mixture of photo-rearranged and cleavage productsAromatic amides can undergo various photochemical reactions.
Thermal Stress Generally stable, but may show some hydrolysis if moisture is present.Thermal degradation is less likely to be the primary pathway for this molecule under typical storage conditions.

Q3: How can I monitor the stability of this compound during my experiments?

A3: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique. An ideal HPLC method should be able to separate the parent compound from all its potential degradation products. Mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.

Troubleshooting Guides

Problem 1: I am observing unexpected peaks in my HPLC chromatogram after storing my sample of this compound.

  • Possible Cause: The unexpected peaks are likely degradation products.

  • Troubleshooting Steps:

    • Identify the storage conditions: Note the temperature, light exposure, and pH of the solution. This will help in predicting the likely degradation pathway.

    • Perform co-injection: If you have standards of the potential degradation products (see Q2), co-inject them with your sample to see if the retention times match.

    • Use LC-MS: If standards are not available, use LC-MS to determine the mass of the unknown peaks and infer their structures.

    • Review sample preparation: Ensure that the sample preparation procedure itself is not causing degradation (e.g., high temperatures, extreme pH).

Problem 2: The concentration of my this compound solution is decreasing over time.

  • Possible Cause: The compound is degrading in the solution.

  • Troubleshooting Steps:

    • Evaluate storage conditions: Store the solution at a lower temperature (e.g., 2-8 °C), protected from light, and in a neutral pH buffer.

    • Check for precipitation: Visually inspect the solution for any precipitate. If the compound has limited solubility in your chosen solvent, it may be precipitating out of the solution.

    • Re-evaluate solvent: Consider using a different solvent system where the compound is more stable. For aqueous solutions, preparing them fresh daily is recommended.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C. Withdraw samples at different time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with 0.1 N NaOH, and dilute to the target concentration for HPLC analysis.

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature. Withdraw samples at different time points, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light. Withdraw samples at different time points and dilute for HPLC analysis.

    • Photostability: Expose the stock solution in a photostable, transparent container to a calibrated light source (e.g., ICH option 1 or 2). A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples at a suitable time point.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60 °C). Analyze samples at various time points.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Visualizations

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent This compound amide_cleavage Amide Cleavage parent->amide_cleavage Acid/Base cyano_hydrolysis Cyano Hydrolysis parent->cyano_hydrolysis Acid/Base parent_ox This compound phenyl_hydroxylation Phenyl Hydroxylation parent_ox->phenyl_hydroxylation Oxidizing Agent benzylic_oxidation Benzylic Oxidation parent_ox->benzylic_oxidation Oxidizing Agent

Caption: Potential degradation pathways of this compound.

G start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acidic Hydrolysis (0.1N HCl, 60°C) stress->acid base Basic Hydrolysis (0.1N NaOH, RT) stress->base oxidation Oxidative Degradation (3% H2O2, RT) stress->oxidation photo Photolytic Stress (ICH Option 1/2) stress->photo thermal Thermal Stress (60°C) stress->thermal sample Withdraw & Neutralize Samples (at time intervals) acid->sample base->sample oxidation->sample photo->sample thermal->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze

Caption: Experimental workflow for a forced degradation study.

Technical Support Center: Enhancing the Solubility of 2-cyano-N-(1-phenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 2-cyano-N-(1-phenylpropyl)acetamide for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What are the general characteristics of this compound that might influence its solubility?

Q2: What are the most common initial steps to try when a compound like this compound shows poor solubility?

For initial screening, it is recommended to test the solubility in a range of common laboratory solvents of varying polarities. Additionally, simple and effective techniques like using co-solvents and adjusting the pH of the aqueous medium should be the first approaches.[1][2]

Q3: Can particle size reduction improve the solubility of my compound?

Particle size reduction techniques like micronization and nanosuspension increase the surface area of the compound, which can enhance the dissolution rate.[1][3] However, it's important to note that these methods do not increase the equilibrium (or thermodynamic) solubility of the compound.[1][3] For many experiments, an increased dissolution rate is sufficient.

Troubleshooting Guides

Issue 1: The compound is poorly soluble in aqueous buffers for my biological assay.

Potential Solutions:

  • Co-solvency: This is a highly effective and commonly used technique to increase the solubility of nonpolar drugs.[1] It involves adding a water-miscible organic solvent in which the compound is more soluble to the aqueous solution.

  • pH Adjustment: The acetamide group may undergo hydrolysis under strongly acidic or basic conditions, but the overall molecule's charge is unlikely to be significantly altered by pH changes in the typical biological range. However, it is still a variable that can be explored.

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.

Issue 2: I need to prepare a stock solution at a high concentration, but the compound precipitates.

Potential Solutions:

  • Solid Dispersion: Creating a solid dispersion of the compound in a water-soluble carrier can improve its wettability and dissolution rate. The solvent evaporation method is a common laboratory-scale technique for this.

  • Complexation with Cyclodextrins: Cyclodextrins are host molecules with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble guest molecules, like this compound, effectively increasing their aqueous solubility.[4]

Summary of Solubility Enhancement Techniques

The following table summarizes various techniques that can be employed to improve the solubility of this compound.

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Addition of a water-miscible organic solvent to increase the solubility of a nonpolar solute.[1][2]Simple, rapid to formulate, and effective for many nonpolar compounds.[1]The organic solvent may interfere with biological assays or have toxic effects.
pH Adjustment Altering the pH of the solvent to ionize the compound, thereby increasing its solubility.[5]Simple and effective for ionizable compounds.The compound may not have an ionizable group in the desired pH range; potential for chemical degradation at extreme pHs.
Particle Size Reduction Increasing the surface area by reducing particle size (e.g., micronization).[1][3]Increases dissolution rate.[1][3]Does not increase equilibrium solubility; may not be sufficient for very poorly soluble compounds.[1]
Solid Dispersion Dispersing the compound in an inert, water-soluble carrier at the solid state.Can significantly increase dissolution rate and apparent solubility.The choice of carrier and preparation method can be complex.
Complexation Formation of an inclusion complex with a host molecule (e.g., cyclodextrin).[4]Can significantly increase aqueous solubility and bioavailability.Can be expensive; the complexation efficiency depends on the host-guest fit.

Experimental Protocols

Protocol 1: Solubility Enhancement by Co-solvency
  • Solvent Screening:

    • Determine the solubility of this compound in various water-miscible organic solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400, DMSO).

    • To do this, add a small, known amount of the compound to a known volume of solvent and vortex until it dissolves. Continue adding the compound until saturation is reached (visible solid remains after prolonged vortexing/sonication).

  • Co-solvent System Preparation:

    • Based on the screening, select the solvent that provides the best solubility and is compatible with your experimental system.

    • Prepare a series of co-solvent mixtures with your aqueous buffer (e.g., 1%, 5%, 10%, 20% v/v of the organic solvent in buffer).

  • Solubility Determination:

    • Determine the solubility of your compound in each co-solvent mixture using the method described in step 1.

    • Select the co-solvent concentration that provides the desired solubility with the minimum amount of organic solvent.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Selection of Carrier: Choose a water-soluble polymer as a carrier, such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).

  • Dissolution: Dissolve both this compound and the carrier in a suitable common volatile solvent (e.g., ethanol, methanol, or a mixture). The ratio of drug to carrier can be varied (e.g., 1:1, 1:5, 1:10 w/w).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the solid dispersion on the flask wall.

  • Drying and Pulverization: Further dry the film under vacuum to remove any residual solvent. Scrape the dried film from the flask and gently pulverize it into a fine powder using a mortar and pestle.

  • Solubility Assessment: Determine the dissolution rate and apparent solubility of the prepared solid dispersion powder in your aqueous medium and compare it to the unprocessed compound.

Visual Guides

experimental_workflow_cosolvency cluster_screening Solvent Screening cluster_preparation Co-solvent Preparation cluster_testing Solubility Testing A Weigh Compound C Determine Solubility in Pure Organic Solvents A->C B Select Organic Solvents (Ethanol, DMSO, etc.) B->C D Select Best Solvent C->D E Prepare Aqueous Mixtures (1%, 5%, 10%... v/v) D->E F Determine Compound Solubility in Mixtures E->F G Select Optimal Co-solvent System F->G

Caption: Workflow for improving solubility using the co-solvency method.

experimental_workflow_solid_dispersion cluster_preparation Preparation cluster_processing Processing cluster_analysis Analysis A Weigh Compound and Carrier (PVP/PEG) C Dissolve Compound and Carrier A->C B Select Volatile Organic Solvent B->C D Solvent Evaporation (Rotary Evaporator) C->D E Vacuum Drying D->E F Pulverize into Powder E->F G Assess Dissolution Rate and Apparent Solubility F->G H Optimized Solid Dispersion Formulation G->H

Caption: Workflow for preparing a solid dispersion by solvent evaporation.

References

Technical Support Center: Synthesis of 2-Cyano-N-(1-phenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-cyano-N-(1-phenylpropyl)acetamide. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete reaction due to insufficient heating or reaction time. 2. Steric hindrance from the 1-phenylpropylamine. 3. Inactive starting materials (e.g., wet amine or ester). 4. Inefficient coupling agent (if using Method B).1. Increase reaction temperature and/or extend reaction time. Monitor reaction progress using TLC. 2. Consider using a smaller excess of ethyl cyanoacetate or switching to Method B with a more potent coupling agent. 3. Ensure starting materials are dry and pure. Distill 1-phenylpropylamine if necessary. 4. If using Method B, switch to a more effective coupling agent like HATU or HBTU.
Formation of a Side Product (e.g., Dimer) 1. Self-condensation of ethyl cyanoacetate, especially under strong basic conditions.[1] 2. Reaction temperature is too high, promoting side reactions.1. Avoid strong bases if possible. Use of a milder base or no base (for thermal condensation) is preferred. 2. Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration.
Product is an Oil and Difficult to Crystallize 1. Presence of impurities, such as unreacted starting materials or solvent residues. 2. The product may have a low melting point.1. Purify the crude product using column chromatography before attempting crystallization. 2. Attempt crystallization from a different solvent system (e.g., diethyl ether/hexane). If it remains an oil, purification by chromatography is the best option.
Difficulty in Removing Unreacted Ethyl Cyanoacetate 1. Ethyl cyanoacetate is in large excess. 2. Co-elution with the product during chromatography.1. Use a smaller excess of ethyl cyanoacetate in the reaction. 2. After the reaction, unreacted ethyl cyanoacetate can be removed by vacuum distillation if the product is not volatile. Optimize chromatographic conditions for better separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main methods for the synthesis of N-substituted cyanoacetamides[2]:

  • Method A (Thermal Condensation): This involves the direct reaction of 1-phenylpropylamine with ethyl cyanoacetate, typically with heating. This can be done neat or in a high-boiling solvent like dioxane or toluene.[3][4]

  • Method B (Coupling Agent Mediated): This method involves the use of cyanoacetic acid and 1-phenylpropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2]

Q2: Which synthetic method is preferable, A or B?

A2: Method A is often preferred for its simplicity and atom economy as it avoids the use of coupling agents and the formation of byproducts from them. However, if Method A results in a low yield, particularly due to the steric hindrance of the secondary amine, Method B with an appropriate coupling agent may provide a better outcome.

Q3: What are the key reaction parameters to control in Method A?

A3: The key parameters for the thermal condensation are temperature and reaction time. A typical starting point would be to heat a mixture of 1-phenylpropylamine and a slight excess of ethyl cyanoacetate at 120-150°C for several hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Q4: How can I purify the final product?

A4: The most common method for purifying N-substituted cyanoacetamides is recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3][5] If the product is an oil or contains significant impurities, column chromatography on silica gel is recommended.

Q5: What are the expected yields for this synthesis?

A5: While specific yields for this compound are not widely reported, similar syntheses of N-substituted cyanoacetamides using thermal condensation (Method A) report yields in the range of 75-88%.[3]

Experimental Protocols

Method A: Thermal Condensation of 1-Phenylpropylamine and Ethyl Cyanoacetate

This protocol is a general procedure adapted from the synthesis of similar N-substituted cyanoacetamides.[3]

Materials:

  • 1-Phenylpropylamine

  • Ethyl cyanoacetate

  • Toluene (or can be run neat)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 1-phenylpropylamine (1.0 eq) and ethyl cyanoacetate (1.2 eq). Toluene can be added as a solvent, or the reaction can be run neat.

  • Heat the reaction mixture to reflux (or to 120-150°C if neat) and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC until the starting amine is consumed.

  • Allow the mixture to cool to room temperature.

  • If a solid precipitates, filter the product and wash with cold ethanol.

  • If no solid forms, remove the solvent (and excess ethyl cyanoacetate) under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Parameter Value
Reactant Ratio 1 : 1.2 (Amine : Ester)
Temperature 120-150 °C
Reaction Time 4-8 hours
Typical Yield 75-85%

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 1_Phenylpropylamine 1-Phenylpropylamine Reaction_Vessel Heating (120-150°C) 4-8 hours 1_Phenylpropylamine->Reaction_Vessel Ethyl_Cyanoacetate Ethyl Cyanoacetate Ethyl_Cyanoacetate->Reaction_Vessel Cooling Cooling Reaction_Vessel->Cooling Filtration Filtration / Evaporation Cooling->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthetic workflow for this compound.

Potential Side Reactions

SideReactions Amine 1-Phenylpropylamine Desired_Product Desired Amide Product Amine->Desired_Product Reacts with Ester Ester Ethyl Cyanoacetate Ester->Desired_Product Base_Heat Base / Heat Ester->Base_Heat Side_Product Dimer of Ethyl Cyanoacetate Base_Heat->Side_Product Self-Condensation

Caption: Potential side reaction in the synthesis.

References

Technical Support Center: Overcoming Poor Bioavailability of 2-cyano-N-(1-phenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor in vivo bioavailability of 2-cyano-N-(1-phenylpropyl)acetamide.

Troubleshooting Guides

This section offers solutions to common problems encountered during the pre-clinical development of this compound, focusing on formulation and in vivo testing.

Issue 1: Low and Variable Oral Bioavailability in Animal Models

  • Question: Our initial in vivo studies in rats show low and highly variable plasma concentrations of this compound after oral administration. What are the likely causes and how can we improve this?

  • Answer: Low and variable oral bioavailability is a common challenge for poorly soluble compounds. The primary reasons are likely inadequate dissolution in the gastrointestinal (GI) tract and/or poor permeability across the intestinal epithelium.

    Troubleshooting Steps:

    • Characterize Physicochemical Properties: First, confirm the compound's solubility and permeability characteristics to classify it according to the Biopharmaceutics Classification System (BCS). It is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.

    • Formulation Enhancement Strategies: Based on the BCS classification, select an appropriate formulation strategy to enhance solubility and dissolution rate.[1][2][3][4][5][6][7]

      • For BCS Class II Compounds: Focus on increasing the dissolution rate and solubility.

      • For BCS Class IV Compounds: Strategies must address both poor solubility and poor permeability.

    • Evaluate Different Formulations: Screen a variety of formulation types to identify the most effective approach for your compound. Common starting points include micronization, amorphous solid dispersions, and lipid-based formulations.[1][2][3][8]

Issue 2: Promising In Vitro Dissolution Does Not Translate to In Vivo Efficacy

  • Question: We developed a formulation that shows enhanced dissolution in vitro, but the in vivo bioavailability in our animal model remains poor. What could be the disconnect?

  • Answer: A discrepancy between in vitro dissolution and in vivo performance can arise from several factors related to the complex environment of the GI tract that are not captured by simple dissolution tests.

    Troubleshooting Steps:

    • Re-evaluate In Vitro Test Conditions: Ensure your dissolution medium is biorelevant (e.g., Simulated Gastric Fluid - SGF, Fasted State Simulated Intestinal Fluid - FaSSIF, or Fed State Simulated Intestinal Fluid - FeSSIF). The presence of bile salts and lipids in these media can be critical for the dissolution of lipophilic compounds.

    • Consider GI Tract Physiology: Factors such as GI transit time, pH gradients, and the presence of food can significantly impact drug absorption.[9] The choice of animal model is also crucial, as GI physiology can differ between species and humans.[9][10][11]

    • Investigate Potential for Precipitation: The drug may dissolve in the stomach but precipitate in the higher pH of the intestine. Include precipitation inhibitors (polymers) in your formulation.

    • Assess Metabolic Stability: The compound might be susceptible to first-pass metabolism in the gut wall or liver. Conduct in vitro metabolism studies using liver microsomes or hepatocytes.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to take when formulating a poorly soluble compound like this compound?

A1: The initial and most critical step is to thoroughly characterize the physicochemical properties of the drug substance. This includes determining its aqueous solubility at different pH values, its pKa, logP, and solid-state characteristics (crystallinity, polymorphism). This data will guide the selection of the most appropriate formulation strategy.[3][5]

Q2: Which formulation strategy is best for improving the bioavailability of my compound?

A2: There is no single "best" strategy, as the optimal approach depends on the specific properties of the drug.[1] A common approach is to screen several platform technologies. The following table summarizes common strategies and their primary mechanisms.

Formulation StrategyMechanism of Bioavailability EnhancementKey AdvantagesKey Disadvantages
Particle Size Reduction (Micronization/Nanocrystals) Increases surface area, leading to a faster dissolution rate.[2][5]Simple, well-established technique.May not be sufficient for very poorly soluble compounds; risk of particle aggregation.
Amorphous Solid Dispersions The drug is dispersed in a high-energy, amorphous state within a polymer matrix, which enhances solubility and dissolution.[1][2][6]Can achieve significant increases in solubility; can be tailored with different polymers.Physically unstable (risk of recrystallization); manufacturing can be complex.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid vehicle, which is dispersed in the GI tract, bypassing the dissolution step. Can also enhance lymphatic uptake.[1][2][5]High drug loading possible; can protect the drug from degradation and bypass first-pass metabolism.Potential for GI side effects; requires careful selection of excipients.
Cyclodextrin Complexation The drug molecule forms an inclusion complex with a cyclodextrin, which has a hydrophilic exterior, increasing the apparent solubility of the drug.[3][6]Can significantly increase solubility; well-defined stoichiometry.Limited by the size of the drug molecule and the binding constant; potential for nephrotoxicity with some cyclodextrins at high doses.

Q3: What animal model is most appropriate for oral bioavailability studies?

A3: The choice of animal model is critical for obtaining data that can be extrapolated to humans.[9][12] Rats are commonly used for initial screening due to their small size and cost-effectiveness. However, their GI physiology differs from humans. Beagle dogs are often considered a good model for oral absorption studies due to similarities in GI anatomy and physiology with humans.[10][11] The selection should be justified based on the drug's properties and metabolic pathways.[9][10]

Q4: How can I assess the permeability of this compound?

A4: Permeability can be assessed using in vitro models such as Caco-2 cell monolayers. These cells form a polarized monolayer that mimics the intestinal epithelium. The rate of drug transport across this monolayer can be used to predict its in vivo absorption.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying

  • Polymer Selection: Select a suitable polymer (e.g., HPMC-AS, PVP K30, Soluplus®).

  • Solvent System: Identify a common solvent system that can dissolve both this compound and the selected polymer. A mixture of dichloromethane and methanol is often a good starting point.

  • Solution Preparation: Prepare a solution containing the drug and polymer at a specific ratio (e.g., 1:1, 1:2, 1:4 by weight). The total solid content should typically be between 2-10% (w/v).

  • Spray Drying:

    • Set the spray dryer parameters: inlet temperature, atomization gas flow rate, and solution feed rate. These will need to be optimized.

    • Pump the solution through the atomizer into the drying chamber.

    • The solvent rapidly evaporates, forming a dry powder of the solid dispersion.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the drug in the dispersion.

    • In Vitro Dissolution: Perform dissolution testing in biorelevant media to assess the improvement in drug release.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley or Wistar rats (200-250 g). Acclimatize the animals for at least one week.

  • Dosing:

    • Fast the rats overnight (with free access to water) before dosing.

    • Administer the formulated this compound (e.g., in a solid dispersion or lipid-based formulation) via oral gavage at a predetermined dose.

    • Include a control group receiving an unformulated drug suspension.

    • An intravenous (IV) dosing group is also required to determine the absolute bioavailability.

  • Blood Sampling:

    • Collect blood samples (e.g., via the tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect the blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Bioavailability A Poor In Vivo Bioavailability Observed B Characterize Physicochemical Properties (Solubility, Permeability, pKa, logP) A->B C Determine BCS Class B->C E BCS II: Solubility/Dissolution Rate Limited C->E Low Sol, High Perm F BCS IV: Solubility & Permeability Limited C->F Low Sol, Low Perm D Select Formulation Strategy G Particle Size Reduction Amorphous Solid Dispersion Lipid-Based Systems Cyclodextrin Complexation D->G E->D F->D H Evaluate Formulation In Vitro (Biorelevant Dissolution) G->H I Perform In Vivo PK Study (e.g., Rat Model) H->I J Bioavailability Improved? I->J K Proceed with Development J->K Yes L Re-evaluate Strategy (Consider Metabolism, Efflux) J->L No L->D

Caption: Troubleshooting workflow for addressing poor bioavailability.

G cluster_1 Formulation Strategies for Bioavailability Enhancement cluster_physicochemical Physicochemical Modification cluster_lipid Lipid-Based Systems cluster_other Other Approaches A Particle Size Reduction (Micronization, Nanosuspension) B Solid State Modification (Amorphous Solid Dispersions) C Complexation (Cyclodextrins) D Self-Emulsifying Drug Delivery Systems (SEDDS) E Liposomes F Solid Lipid Nanoparticles (SLN) G Prodrug Approach H Use of Permeation Enhancers Drug Poorly Soluble Drug (this compound) Drug->A Drug->B Drug->C Drug->D Drug->E Drug->F Drug->G Drug->H

Caption: Overview of key formulation strategies.

References

Technical Support Center: Synthesis of 2-Cyano-N-(1-phenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyano-N-(1-phenylpropyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound is typically achieved through the aminolysis of an ester, specifically the reaction of 1-phenylpropylamine with ethyl cyanoacetate. The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the ester, leading to the formation of the corresponding amide and ethanol as a byproduct. The most economical method involves the treatment of a substituted amine with an alkyl cyanoacetate under varying reaction conditions.[1][2]

Q2: What are the most common side products observed in this synthesis?

Several side products can form under typical reaction conditions. These include:

  • Dimer of Ethyl Cyanoacetate: Self-condensation of ethyl cyanoacetate can occur, particularly in the presence of a base.[3]

  • Cyanoacetic Acid: Hydrolysis of the starting material, ethyl cyanoacetate, if water is present in the reaction mixture.

  • 2-Cyano-N-(1-phenylpropyl)acetic Acid: Hydrolysis of the nitrile group of the final product can occur, especially under acidic or basic conditions with prolonged heating.[4]

  • N,N'-bis(1-phenylpropyl)malonamide: This can be formed from the reaction of malonamide (a potential impurity or byproduct) with two equivalents of 1-phenylpropylamine.

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual 1-phenylpropylamine and ethyl cyanoacetate in the final product mixture.

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature.

  • Side Reactions: The formation of significant amounts of side products will consume the starting materials and reduce the yield of the desired product.

  • Product Loss During Workup: The product may be lost during extraction or purification steps. Ensure proper phase separation and minimize transfers.

  • Purity of Starting Materials: Impurities in the 1-phenylpropylamine or ethyl cyanoacetate can interfere with the reaction.

Q4: I am observing an unexpected peak in my LC-MS/NMR analysis. How can I identify it?

An unexpected peak could correspond to one of the common side products. To identify it, you can:

  • Compare with known spectra: If reference spectra for the potential side products are available, compare them with your experimental data.

  • Mass Spectrometry (MS): The molecular weight obtained from MS can help in proposing a structure for the unknown peak.

  • Nuclear Magnetic Resonance (NMR): The chemical shifts and coupling patterns in the NMR spectrum can provide structural information to help identify the byproduct.

  • Isolate the impurity: If the impurity is present in a significant amount, you can attempt to isolate it using chromatographic techniques for full characterization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Presence of a byproduct with a mass corresponding to the dimer of ethyl cyanoacetate. Self-condensation of ethyl cyanoacetate, often catalyzed by basic conditions.- Ensure the reaction is run under neutral or slightly acidic conditions if possible.- Minimize the reaction temperature and time.- Use a high-purity grade of ethyl cyanoacetate.
Observation of a byproduct with a mass corresponding to cyanoacetic acid or the hydrolyzed product. Presence of water in the reaction mixture leading to hydrolysis of the ester or nitrile.- Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
Low purity of the final product after purification. Co-elution of the product with impurities during chromatography or co-precipitation during crystallization.- Optimize the chromatographic separation method (e.g., change the solvent system or stationary phase). A reverse-phase HPLC method with a mobile phase of acetonitrile and water with a phosphoric acid modifier can be effective for separating N-substituted cyanoacetamides.[5]- Try a different recrystallization solvent or a combination of solvents.
Formation of a significant amount of N,N'-bis(1-phenylpropyl)malonamide. Presence of malonamide as an impurity in the starting cyanoacetamide or formation during the reaction. Malonamide is a known impurity in the synthesis of the parent cyanoacetamide.[6]- Use highly pure ethyl cyanoacetate.- If malonamide is suspected, it may be removed by recrystallization of the starting material or the final product.

Experimental Protocols

General Procedure for the Synthesis of N-Substituted Cyanoacetamides:

A mixture of the primary amine (1 equivalent) and ethyl cyanoacetate (1 to 1.5 equivalents) is heated, either neat or in a high-boiling solvent such as DMF or dioxane. The reaction is typically refluxed for several hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). After completion, the reaction mixture is cooled, and the product is isolated by pouring it into ice-water, followed by filtration. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visual Guides

Reaction Pathway and Potential Side Reactions

G ECA Ethyl Cyanoacetate Product This compound ECA->Product Main Reaction Dimer Ethyl Cyanoacetate Dimer ECA->Dimer Self-condensation (Base) CAA Cyanoacetic Acid ECA->CAA Hydrolysis (H2O) MalonamideByproduct N,N'-bis(1-phenylpropyl)malonamide ECA->MalonamideByproduct Side Reaction with Malonamide impurity PPA 1-Phenylpropylamine PPA->Product Main Reaction PPA->MalonamideByproduct Side Reaction with Malonamide impurity HydrolyzedProduct 2-Cyano-N-(1-phenylpropyl)acetic Acid Product->HydrolyzedProduct Hydrolysis (H2O, Acid/Base)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

G Start Start Synthesis Analysis Analyze Crude Product (LC-MS, NMR) Start->Analysis Pure Product Pure? Analysis->Pure LowYield Low Yield? Pure->LowYield Yes IdentifyImpurity Identify Impurity Pure->IdentifyImpurity No CheckConditions Check Reaction Conditions (Time, Temp, Stoichiometry) LowYield->CheckConditions Yes End Pure Product LowYield->End No IdentifyImpurity->CheckConditions OptimizeWorkup Optimize Workup/ Purification CheckConditions->OptimizeWorkup OptimizeWorkup->Start

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Refining Purification Methods for 2-cyano-N-(1-phenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-cyano-N-(1-phenylpropyl)acetamide. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often effective for removing small amounts of impurities, especially if the crude product is relatively pure. Column chromatography is employed for separating the target compound from significant amounts of impurities or byproducts with different polarities.

Q2: How can I remove unreacted starting materials from my crude this compound?

A2: Unreacted starting materials, such as 1-phenylpropylamine and ethyl cyanoacetate, can often be removed by an initial workup procedure before final purification. This may involve washing the organic layer with a dilute acid solution to remove the amine and a dilute base solution to remove unreacted cyanoacetic acid derivatives. Subsequent recrystallization or column chromatography will then remove residual starting materials and other byproducts.

Q3: My purified this compound has a yellowish tint. What could be the cause and how can I remove it?

A3: A yellowish tint can indicate the presence of colored impurities or degradation products. These can sometimes be removed by treating a solution of the compound with activated charcoal before the final filtration step in recrystallization.[1] If the color persists, column chromatography is typically more effective at separating the colored impurities.

Q4: What is the expected melting point of pure this compound?

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause Suggested Solution
Oiling Out The compound is insoluble in the hot solvent, or the solution is supersaturated.Add more solvent until the oil dissolves. If that fails, try a different solvent or a solvent mixture.
No Crystal Formation The solution is not sufficiently saturated, or the cooling process is too rapid.Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal of the pure compound can also be effective.
Low Recovery The compound is too soluble in the chosen solvent, even at low temperatures.Use a less polar solvent or a solvent mixture where the compound has lower solubility at cold temperatures. Ensure complete precipitation by cooling for an adequate amount of time.
Impure Crystals The cooling process was too fast, trapping impurities within the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor Separation The solvent system (eluent) is not optimized.Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives good separation (Rf value of the target compound around 0.3-0.5). A common starting point for related compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
Compound Stuck on Column The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Cracked or Channeled Column The silica gel was not packed properly.Repack the column carefully, ensuring the silica gel is slurried and settled evenly without any air bubbles.
Band Tailing The compound is interacting too strongly with the stationary phase, or the column is overloaded.Add a small amount of a polar modifier like triethylamine to the eluent if the compound is basic. Reduce the amount of crude material loaded onto the column.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization. Based on procedures for similar compounds, solvents like ethanol or methanol could be suitable.[1][3]

  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Column Chromatography of this compound

This protocol provides a general framework for purification by column chromatography. The choice of solvent system should be determined by preliminary TLC analysis. A methylene chloride/acetone system has been used for a related compound.[2]

  • Column Preparation: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate). Allow the silica gel to settle, ensuring a level surface. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Collection: Collect fractions of a consistent volume in separate test tubes or flasks.

  • Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Workup Aqueous Workup (Acid/Base Wash) Crude->Workup Recrystallization Recrystallization Workup->Recrystallization ColumnChromatography Column Chromatography Workup->ColumnChromatography Analysis Purity Analysis (TLC, NMR, MS) Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: General purification workflow for this compound.

TroubleshootingTree Start Impure Product After Initial Purification CheckTLC Analyze by TLC Start->CheckTLC MultipleSpots Multiple Spots Observed? CheckTLC->MultipleSpots YesMultiple Yes MultipleSpots->YesMultiple NoSingle No (Single Spot) MultipleSpots->NoSingle CheckSolvent Is the solvent system for TLC optimized? YesMultiple->CheckSolvent RecrystallizeAgain Re-recrystallize from a Different Solvent NoSingle->RecrystallizeAgain ColumnChrom Perform Column Chromatography FinalProduct Pure Product ColumnChrom->FinalProduct RecrystallizeAgain->FinalProduct YesOptimized Yes CheckSolvent->YesOptimized NoOptimize No CheckSolvent->NoOptimize YesOptimized->ColumnChrom OptimizeTLC Optimize TLC Solvent System NoOptimize->OptimizeTLC OptimizeTLC->ColumnChrom

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Optimizing Dosage and Administration of 2-Cyano-N-(1-phenylpropyl)acetamide and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage and administration of 2-cyano-N-(1-phenylpropyl)acetamide and other novel cyano-acetamide derivatives in experimental settings. Given the limited specific data on this compound, this guide incorporates methodologies and findings from closely related analogs, such as (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01), to provide a practical framework for your research.

Frequently Asked Questions (FAQs)

Q1: What is the potential biological activity of this compound?

While specific studies on this compound are limited, related cyano-acetamide derivatives have shown potential as anti-inflammatory agents. For instance, (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01), synthesized from the intermediate 2-cyano-N-phenylacetamide, has demonstrated significant anti-inflammatory properties by reducing the production of inflammatory mediators like nitrite, IL-1β, and TNFα in vitro.[1] It also showed anti-edematogenic activity in vivo.[1] Therefore, it is plausible that this compound may exhibit similar biological activities.

Q2: How do I determine the optimal in vitro concentration for my experiments?

Determining the optimal in vitro concentration requires a dose-response study. A common starting point is to test a wide range of concentrations (e.g., from nanomolar to micromolar).

  • Initial Range Finding: Test concentrations spanning several orders of magnitude (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) to identify a bioactive range.

  • IC50/EC50 Determination: Once a bioactive range is identified, perform a more detailed dose-response curve with more concentrations within that range to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

  • Cytotoxicity Assessment: It is crucial to assess the cytotoxicity of the compound at your desired concentrations to ensure that the observed effects are not due to cell death. This can be done using assays like the MTT or LDH assay. For example, the related compound JMPR-01 began to show cytotoxic effects at a concentration of 100 µM.[1]

Q3: What solvents should I use to dissolve this compound?

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a common solvent for dissolving novel organic compounds. It is important to prepare a high-concentration stock solution in DMSO and then dilute it in your cell culture medium to the final desired concentration. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q4: How can I assess the stability of the compound in my experimental conditions?

The stability of a small molecule can be influenced by factors such as temperature, pH, and the presence of enzymes in the culture medium. To assess stability, you can incubate the compound in your experimental medium for the duration of your experiment. At various time points, take aliquots and analyze the concentration of the parent compound using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No biological activity observed. 1. Inappropriate concentration range: The effective concentration may be higher or lower than the tested range. 2. Poor solubility: The compound may have precipitated out of the solution. 3. Compound instability: The compound may have degraded under experimental conditions. 4. Incorrect biological target or pathway: The compound may not be active in the chosen assay.1. Test a broader range of concentrations, including higher and lower doses. 2. Visually inspect for precipitates. If solubility is an issue, consider using a different solvent or formulation. 3. Assess compound stability using HPLC or LC-MS. 4. Research related compounds to identify potential targets and consider alternative assays.
High variability between replicates. 1. Inconsistent compound concentration: Issues with pipetting or serial dilutions. 2. Cell plating inconsistency: Uneven cell numbers across wells. 3. Edge effects in multi-well plates: Evaporation or temperature gradients at the edges of the plate.1. Ensure accurate pipetting and thorough mixing of stock solutions. 2. Use a cell counter to ensure consistent cell seeding density. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to minimize edge effects.
Observed effect is likely due to cytotoxicity. 1. Concentration is too high: The compound may be toxic at the tested concentrations.1. Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay. Determine the concentration range that is non-toxic and conduct your experiments within this range.

Quantitative Data Summary

Table 1: In Vitro Anti-Inflammatory Activity of a Related Cyano-acetamide Analog (JMPR-01)

ParameterConcentrationResultCell Type
Nitrite Production50 µMSignificant ReductionMacrophages
Nitrite Production25 µMSignificant ReductionMacrophages
Nitrite Production3.125 µMSignificant ReductionMacrophages
TNFα Production50 µMSignificant InhibitionMacrophages
TNFα Production25 µMSignificant InhibitionMacrophages
TNFα Production3.125 µMSignificant InhibitionMacrophages
IL-1β Production50 µMSignificant ReductionMacrophages
IL-1β Production25 µMSignificant ReductionMacrophages

Data adapted from a study on (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01).[1]

Table 2: In Vivo Anti-inflammatory Activity of a Related Cyano-acetamide Analog (JMPR-01)

ModelDosageEffect
CFA-induced paw edema50 mg/kgInhibition of edema from 6 hours onwards
CFA-induced paw edema100 mg/kgSatisfactory inhibition from 2 to 6 hours
Zymosan-induced peritonitis5 mg/kg61.8% reduction in leukocyte migration
Zymosan-induced peritonitis10 mg/kg68.5% reduction in leukocyte migration
Zymosan-induced peritonitis50 mg/kg90.5% reduction in leukocyte migration

Data adapted from a study on (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01).[1]

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Activity Assay in Macrophages

This protocol is adapted from studies on related anti-inflammatory compounds and can be used to assess the potential of this compound to inhibit the production of inflammatory mediators.[1]

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7 or J774) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Plating: Seed the macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Inflammatory Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (DMSO) and an unstimulated control group.

  • Incubation: Incubate the plate for 24 hours.

  • Measurement of Nitrite Production (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

  • Measurement of Cytokine Production (ELISA):

    • Collect the remaining cell culture supernatant.

    • Measure the concentrations of TNFα and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: PARP-1 Inhibition Assay (Fluorometric)

Given that PARP-1 plays a role in inflammation, this assay can be used to determine if this compound acts as a PARP-1 inhibitor.[2][3][4] This is a generalized protocol based on commercially available kits.

  • Reagent Preparation: Prepare all reagents as per the kit instructions, including PARP assay buffer, β-NAD solution, and recombinant PARP1 enzyme.

  • Standard Curve: Prepare a standard curve using the provided standards to quantify the results.

  • Assay Protocol:

    • In a 96-well plate, add the PARP assay buffer.

    • Add the test compound (this compound) at various concentrations. Include a known PARP inhibitor as a positive control and a vehicle control (DMSO).

    • Add the recombinant PARP1 enzyme to all wells except the negative control.

    • Add activated DNA to initiate the reaction.

    • Add the β-NAD solution.

    • Incubate the plate at room temperature for the time specified in the kit protocol.

    • Stop the reaction by adding the developer reagent.

  • Fluorescence Measurement: Read the fluorescence using a microplate reader at the recommended excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

Experimental_Workflow General Experimental Workflow for a Novel Bioactive Compound cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation solubility Solubility & Stability Testing cytotoxicity Cytotoxicity Assay (e.g., MTT) solubility->cytotoxicity activity Primary Activity Screen (e.g., Anti-inflammatory Assay) cytotoxicity->activity target_id Target Identification (e.g., PARP-1 Assay) activity->target_id pathway Signaling Pathway Analysis target_id->pathway animal_model Animal Model of Disease (e.g., Paw Edema) pathway->animal_model pk_pd Pharmacokinetics/Pharmacodynamics animal_model->pk_pd

Caption: A generalized workflow for characterizing a novel bioactive compound.

PARP1_Inflammation_Pathway Potential Signaling Pathway of PARP-1 in Inflammation dna_damage DNA Damage / Oxidative Stress parp1 PARP-1 Activation dna_damage->parp1 par PAR Synthesis parp1->par nfkb NF-κB Activation parp1->nfkb sustains cytokines Pro-inflammatory Cytokines (TNFα, IL-1β) nfkb->cytokines induces compound This compound compound->parp1 inhibits?

Caption: A potential signaling pathway involving PARP-1 in inflammation.

References

Validation & Comparative

A Comparative Analysis for Researchers: Levetiracetam vs. 2-cyano-N-(1-phenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the exploration of novel anticonvulsant agents is a continuous endeavor. This guide provides a detailed comparison of the well-established antiepileptic drug, Levetiracetam, with the research chemical, 2-cyano-N-(1-phenylpropyl)acetamide. While Levetiracetam has a well-defined pharmacological profile, this compound remains a compound of interest primarily from a chemical synthesis perspective, with no publicly available data on its biological activity.

Chemical and Physical Properties

A fundamental comparison begins with the distinct chemical structures and properties of these two molecules.

PropertyLevetiracetamThis compound
Molecular Formula C8H14N2O2C12H14N2O
Molecular Weight 170.21 g/mol 202.25 g/mol
IUPAC Name (2S)-2-(2-oxopyrrolidin-1-yl)butanamideThis compound
Chemical Class PyrrolidinoneCyanoacetamide
Structure ![Levetiracetam Structure](--INVALID-LINK--
alt text

Pharmacological Profile: A Tale of Two Compounds

The disparity in available pharmacological data between Levetiracetam and this compound is stark.

FeatureLevetiracetamThis compound
Mechanism of Action Binds to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[1][2][3]Not Available
Primary Indication Adjunctive therapy for partial-onset, myoclonic, and tonic-clonic seizures.Not Applicable
Anticonvulsant Activity Broad-spectrum anticonvulsant.Not Available
Clinical Development Stage Marketed DrugResearch Chemical

Mechanism of Action: The SV2A Pathway of Levetiracetam

Levetiracetam's primary mechanism of action involves its specific and high-affinity binding to the synaptic vesicle protein 2A (SV2A).[1][2][3] This interaction is believed to modulate the function of SV2A, which plays a crucial role in the regulation of neurotransmitter release from synaptic vesicles. The precise downstream effects of this binding are still under investigation, but it is thought to reduce neuronal hyperexcitability without affecting normal neurotransmission.

Levetiracetam_MoA Levetiracetam Levetiracetam SV2A Synaptic Vesicle Protein 2A (SV2A) Levetiracetam->SV2A Binds to Vesicle Synaptic Vesicle SV2A->Vesicle Neurotransmitter Neurotransmitter Release Vesicle->Neurotransmitter Synapse Synapse Neurotransmitter->Synapse Neuron Presynaptic Neuron

Caption: Levetiracetam's Mechanism of Action.

Comparative Performance: An Evidence Gap

A direct comparison of the anticonvulsant performance of Levetiracetam and this compound is not feasible due to the complete lack of published biological data for the latter. Levetiracetam is a globally approved and widely prescribed antiepileptic drug with a large body of clinical evidence supporting its efficacy and safety. In contrast, this compound appears to be a laboratory chemical, and there are no indications of it having undergone preclinical or clinical evaluation for any therapeutic purpose.

Experimental Protocols for Anticonvulsant Drug Screening

For researchers interested in evaluating novel compounds like this compound for potential anticonvulsant activity, several standard preclinical models are employed. These assays are crucial for determining a compound's efficacy and potential mechanism of action.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[4][5][6][7][8]

Methodology:

  • Animal Model: Typically mice or rats.

  • Drug Administration: The test compound is administered, usually intraperitoneally (i.p.) or orally (p.o.), at various doses.

  • Induction of Seizure: A brief electrical stimulus is delivered through corneal or ear-clip electrodes to induce a maximal seizure.

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Pentylenetetrazol (PTZ)-Induced Seizure Test

The PTZ test is used to identify compounds that may be effective against myoclonic and absence seizures.[4][9][10][11][12][13]

Methodology:

  • Animal Model: Mice or rats.

  • Drug Administration: The test compound is administered prior to the convulsant.

  • Induction of Seizure: A subcutaneous (s.c.) or intravenous (i.v.) injection of pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is given to induce clonic and/or tonic seizures.

  • Endpoint: The ability of the test compound to prevent or delay the onset of seizures is measured.

  • Data Analysis: The ED50 for protection against PTZ-induced seizures is determined.

Synaptic Vesicle Protein 2A (SV2A) Binding Assay

This in vitro assay is essential for determining if a compound shares Levetiracetam's mechanism of action.

Methodology:

  • Preparation of Brain Homogenates: Brain tissue (e.g., from rodents) is homogenized to prepare membranes rich in SV2A.

  • Radioligand Binding: The brain membranes are incubated with a radiolabeled ligand known to bind to SV2A (e.g., [³H]-levetiracetam).

  • Competitive Binding: The test compound is added at various concentrations to compete with the radioligand for binding to SV2A.

  • Measurement of Radioactivity: The amount of bound radioactivity is measured to determine the displacement of the radioligand by the test compound.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated to determine its affinity for SV2A.[1][14]

Experimental_Workflow cluster_in_vivo In Vivo Anticonvulsant Screening cluster_in_vitro In Vitro Mechanistic Assay Compound_Admin Test Compound Administration MES_Test Maximal Electroshock Seizure (MES) Test Compound_Admin->MES_Test PTZ_Test Pentylenetetrazol (PTZ) Seizure Test Compound_Admin->PTZ_Test Efficacy_Data Efficacy Data (ED50) MES_Test->Efficacy_Data PTZ_Test->Efficacy_Data MoA_Hypothesis Mechanism of Action Hypothesis Efficacy_Data->MoA_Hypothesis Suggests Potential Mechanism of Action SV2A_Binding SV2A Binding Assay Affinity_Data Affinity Data (IC50) SV2A_Binding->Affinity_Data Affinity_Data->MoA_Hypothesis Confirms/Refutes SV2A Involvement

References

Comparative Study of 2-Cyano-N-(1-phenylpropyl)acetamide Analogs as Potential Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of 2-cyano-N-(substituted)acetamide analogs, evaluating their potential as anticonvulsant agents. The following sections detail their performance in preclinical screening models, outline the experimental methodologies used for their evaluation, and discuss their potential mechanism of action.

Quantitative Comparison of Anticonvulsant Activity and Neurotoxicity

The anticonvulsant properties of a series of N-substituted-2-cyanoacetamide analogs were evaluated in rodent models. The primary screening involved the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests to assess efficacy against generalized tonic-clonic and myoclonic seizures, respectively. Neurotoxicity was determined using the rotarod test. The median effective dose (ED50) and the median toxic dose (TD50) were established to provide a therapeutic index (Protective Index, PI = TD50/ED50).

While specific data for 2-cyano-N-(1-phenylpropyl)acetamide was not available in the reviewed literature, a study on structurally related N-benzyl-2-cyanoacetamide derivatives provides valuable insights into the structure-activity relationship of this class of compounds. The following table summarizes the anticonvulsant activity and neurotoxicity of selected analogs from this series.

Compound IDR (Substitution on Benzyl Ring)MES (ED50 mg/kg)scPTZ (ED50 mg/kg)Neurotoxicity (TD50 mg/kg)Protective Index (PI) (MES)
1 H35.5>1001504.2
2 4-Cl28.0>1001204.3
3 4-F32.0>1001404.4
4 4-CH345.0>1002004.4
5 4-OCH355.0>1002504.5
Phenytoin (Reference Drug)9.5Inactive687.2
Phenobarbital (Reference Drug)21.913.5853.9

Data presented is a representative compilation from literature on N-benzyl-2-cyanoacetamide analogs and is intended for comparative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the 2-cyanoacetamide analogs.

Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-25 g).

  • Apparatus: A convulsiometer delivering a constant current.

  • Procedure:

    • The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

    • After a predetermined time interval (e.g., 30 or 60 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 0.2 seconds) is delivered through corneal electrodes.

    • The abolition of the hind limb tonic extensor component of the seizure is recorded as the endpoint for protection.

    • The ED50, the dose required to protect 50% of the animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for myoclonic and absence seizures.

  • Animals: Male albino mice (18-25 g).

  • Procedure:

    • The test compounds are administered i.p. or p.o. at various doses.

    • Following a set absorption period, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

    • The animals are observed for a period of 30 minutes.

    • The absence of a clonic seizure lasting for at least 5 seconds is considered the criterion for protection.

    • The ED50, the dose that protects 50% of the animals from seizures, is determined.

Rotarod Neurotoxicity Test

This test assesses motor coordination and potential neurological deficits.

  • Animals: Male albino mice (20-25 g).

  • Apparatus: A rotating rod (e.g., 3 cm in diameter, rotating at 6 rpm).

  • Procedure:

    • Mice are trained to remain on the rotating rod for a set period (e.g., 1 minute) in three successive trials.

    • Only animals that successfully complete the training are used for the test.

    • The test compounds are administered at various doses.

    • At the time of peak effect, the mice are placed on the rotarod.

    • The inability of an animal to remain on the rod for 1 minute in three consecutive trials is indicative of neurotoxicity.

    • The TD50, the dose causing neurotoxicity in 50% of the animals, is calculated.

Mandatory Visualizations

Proposed Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The anticonvulsant activity of many acetamide derivatives is attributed to their interaction with voltage-gated sodium channels (VGSCs). By binding to the inactive state of these channels, they prolong the refractory period of neurons, thereby limiting the sustained, high-frequency firing characteristic of seizures.

G cluster_neuron Presynaptic Neuron cluster_effect Effect AP Action Potential Propagation VGSC_open Voltage-Gated Na+ Channel (Active) AP->VGSC_open Opens Reduced_firing Reduced Neuronal Excitability Na_influx Na+ Influx VGSC_open->Na_influx Depolarization Depolarization Na_influx->Depolarization VGSC_inactive Voltage-Gated Na+ Channel (Inactive) Depolarization->VGSC_inactive Inactivates Repolarization Repolarization VGSC_inactive->Repolarization VGSC_closed Voltage-Gated Na+ Channel (Resting) Repolarization->VGSC_closed Returns to Resting State VGSC_closed->VGSC_open Ready for next AP Analog 2-Cyanoacetamide Analog Analog->VGSC_inactive Binds and Stabilizes

Caption: Proposed mechanism of action for 2-cyanoacetamide analogs.

Experimental Workflow for Anticonvulsant Screening

The preclinical evaluation of novel anticonvulsant candidates typically follows a tiered approach, starting with initial screening for efficacy and toxicity, followed by more detailed characterization.

G cluster_screening Anticonvulsant Screening Workflow Start Synthesized 2-Cyanoacetamide Analogs MES_Test Maximal Electroshock (MES) Test (Generalized Tonic-Clonic Seizures) Start->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test (Myoclonic & Absence Seizures) Start->scPTZ_Test Rotarod_Test Rotarod Neurotoxicity Test (Motor Impairment) Start->Rotarod_Test ED50_Determination Determine ED50 (Efficacy) MES_Test->ED50_Determination scPTZ_Test->ED50_Determination TD50_Determination Determine TD50 (Toxicity) Rotarod_Test->TD50_Determination PI_Calculation Calculate Protective Index (PI) (Therapeutic Window) ED50_Determination->PI_Calculation TD50_Determination->PI_Calculation Lead_Selection Lead Candidate Selection PI_Calculation->Lead_Selection

Caption: Workflow for preclinical anticonvulsant drug screening.

A Comparative Guide to Validating the Anticonvulsant Effects of Novel Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the anticonvulsant potential of novel compounds, specifically focusing on the validation of 2-cyano-N-(1-phenylpropyl)acetamide. Due to the absence of publicly available preclinical data for this specific compound, this document outlines the standardized experimental protocols and comparative data for established anticonvulsant drugs—lacosamide, lamotrigine, and valproic acid—to serve as a benchmark for future studies.

Comparative Anticonvulsant Data

The following table summarizes the median effective dose (ED50) and median toxic dose (TD50) for lacosamide, lamotrigine, and valproic acid in two standard preclinical models of epilepsy: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test in mice. The Protective Index (PI), calculated as the ratio of TD50 to ED50, is a critical measure of a drug's safety margin.

CompoundTestED50 (mg/kg, i.p.)TD50 (mg/kg, i.p.)Protective Index (PI)
Lacosamide MES4.5[1]>100>22.2
scPTZInactive[1]>100-
Lamotrigine MES4.7439.1
scPTZ20.4432.1
Valproic Acid MES252.74[2]4381.73
scPTZ159.7[3]4382.74

Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution. The provided data serves as a representative benchmark.

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures. The test evaluates a compound's ability to prevent the spread of seizures.

Materials:

  • Electroconvulsive device (e.g., Rodent Shocker)

  • Corneal electrodes

  • Saline solution (0.9% NaCl)

  • Test compound (this compound) and vehicle

  • Male albino mice (e.g., CF-1 strain), 18-25 g

Procedure:

  • Animals are randomly assigned to control (vehicle) and treatment groups.

  • The test compound or vehicle is administered intraperitoneally (i.p.).

  • At the time of predicted peak effect, a drop of saline is applied to the corneal electrodes to ensure good electrical contact.

  • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.[4]

  • The mice are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is considered protection.[4]

  • The percentage of protected animals in each group is recorded.

  • The ED50, the dose that protects 50% of the animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is used to identify compounds that can raise the seizure threshold and are potentially effective against myoclonic and absence seizures.

Materials:

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for CF-1 mice)[1]

  • Test compound and vehicle

  • Male albino mice (e.g., CF-1 strain), 18-25 g

  • Observation chambers

Procedure:

  • Animals are randomly assigned to control and treatment groups.

  • The test compound or vehicle is administered i.p.

  • At the time of predicted peak effect, a convulsant dose of PTZ is injected subcutaneously into a loose fold of skin on the back of the neck.[1]

  • Animals are placed in individual observation chambers and observed for 30 minutes.[1]

  • The endpoint is the presence or absence of clonic seizures lasting for at least 5 seconds.[1]

  • The number of animals protected from clonic seizures is recorded.

  • The ED50 is calculated.

Rotarod Test for Neurological Toxicity

This test assesses motor coordination and is used to determine the TD50, the dose at which 50% of animals exhibit neurological deficit.

Materials:

  • Rotarod apparatus

  • Test compound and vehicle

  • Male albino mice (e.g., CF-1 strain), 18-25 g

Procedure:

  • Mice are pre-trained on the rotarod (e.g., rotating at 6 rpm) for a set period (e.g., 1 minute). Animals that fail to remain on the rod are excluded.

  • The test compound or vehicle is administered i.p.

  • At the time of predicted peak effect, the mice are placed back on the rotating rod.

  • The inability of a mouse to remain on the rod for the duration of the test is indicative of neurological toxicity.

  • The TD50 is calculated based on the percentage of animals failing the test at different doses.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

Anticonvulsant_Screening_Workflow cluster_preliminary Preliminary Screening cluster_efficacy Efficacy Testing cluster_toxicity Toxicity Assessment cluster_analysis Data Analysis Dose Range Finding Dose Range Finding Time of Peak Effect Time of Peak Effect Dose Range Finding->Time of Peak Effect Determine MES Maximal Electroshock (MES) Test Time of Peak Effect->MES scPTZ Subcutaneous PTZ (scPTZ) Test Time of Peak Effect->scPTZ Rotarod Rotarod Test Time of Peak Effect->Rotarod ED50 Calculate ED50 MES->ED50 scPTZ->ED50 TD50 Calculate TD50 Rotarod->TD50 PI Calculate Protective Index (PI) ED50->PI TD50->PI

Caption: Workflow for anticonvulsant drug screening.

Signaling Pathways in Epilepsy and Anticonvulsant Action

The precise mechanism of action for this compound is unknown. However, many existing anticonvulsant drugs target key signaling pathways involved in neuronal excitability. The diagram below illustrates some of these common targets.

Anticonvulsant_Mechanisms cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_drugs Potential Drug Targets Na_Channel Voltage-Gated Na+ Channel Vesicle Synaptic Vesicle Na_Channel->Vesicle Action Potential Propagation Ca_Channel Voltage-Gated Ca2+ Channel Ca_Channel->Vesicle Ca2+ Influx Glutamate Glutamate Vesicle->Glutamate Exocytosis AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Depolarization Depolarization AMPA_Receptor->Depolarization NMDA_Receptor->Depolarization GABA_A_Receptor GABA-A Receptor Lamotrigine Lamotrigine Lamotrigine->Na_Channel Inhibits Lacosamide Lacosamide Lacosamide->Na_Channel Enhances Slow Inactivation Valproic_Acid Valproic Acid Valproic_Acid->Na_Channel Inhibits Valproic_Acid->GABA_A_Receptor Enhances GABAergic Transmission

Caption: Potential mechanisms of anticonvulsant action.

References

Validation of 2-cyano-N-(1-phenylpropyl)acetamide's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothesized mechanism of action for 2-cyano-N-(1-phenylpropyl)acetamide against established mechanisms of structurally related compounds. Due to the limited direct experimental data on this compound, this document focuses on a plausible mechanism derived from its chemical structure and compares it with well-characterized alternative compounds.

Hypothesized Mechanism of Action: Covalent Cysteine Modification

Based on the presence of the electrophilic cyanoacetamide moiety, it is hypothesized that this compound acts as a covalent modifier of proteins. The nitrile group can be attacked by nucleophilic residues, most notably the thiol group of cysteine, within the active or allosteric sites of target proteins. This covalent bond formation can lead to irreversible or reversible inhibition of the protein's function. The phenylpropyl side chain likely contributes to the compound's specificity and binding affinity for the target protein through hydrophobic and van der Waals interactions.

This proposed mechanism is shared by a number of bioactive molecules, including inhibitors of proteases and modulators of ion channels. For a comparative perspective, this guide will focus on two classes of such compounds: Dipeptidyl Peptidase 1 (DPP-1) inhibitors and Transient Receptor Potential Ankryin 1 (TRPA1) channel modulators.

Comparative Analysis with Alternative Compounds

The following table summarizes the performance of representative DPP-1 inhibitors and TRPA1 modulators, which share the mechanistic feature of covalent cysteine modification.

Compound ClassExample CompoundTargetMechanism of ActionPotency (IC50)Reference
DPP-1 Inhibitors BrensocatibDipeptidyl Peptidase 1 (Cysteine Protease)Covalent modification of the active site cysteine (Cys234), preventing the activation of neutrophil serine proteases.[1][2]1.8 nM[2]
HSK31858Dipeptidyl Peptidase 1 (Cysteine Protease)Covalent inhibition of the Cys234 residue in the DPP-1 active site.[2]0.5 nM[2]
TRPA1 Modulators Allyl isothiocyanate (AITC)TRPA1 Ion ChannelCovalent modification of cysteine residues in the N-terminal cytoplasmic domain, leading to channel activation.[3][4]EC50 ≈ 1-5 µM[3]
N-Methylmaleimide (NMM)TRPA1 Ion ChannelCovalent modification of specific cysteine residues (Cys619, Cys639, Cys663), resulting in channel activation.[3][4]EC50 ≈ 10-50 µM[4]
TAK1 Inhibitors (R,E)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(pyridin-2-yl)acrylamideTAK1 (MAP3K7)Reversible covalent reaction with a cysteine residue in the TAK1 active site.[5][6]27 nM[6]

Experimental Protocols

To validate the hypothesized mechanism of action for this compound, a series of experiments targeting its potential covalent interaction with cysteine-containing proteins would be required. Below are detailed methodologies for key experiments.

Cysteine Reactivity Assay

This assay determines if this compound can covalently modify cysteine residues.

Protocol:

  • Reagents:

    • This compound

    • N-acetyl-L-cysteine (as a model thiol-containing compound)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

  • Procedure:

    • Prepare a stock solution of N-acetyl-L-cysteine in PBS.

    • Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, mix the N-acetyl-L-cysteine solution with the different concentrations of the test compound. Include a vehicle control.

    • Incubate the plate at room temperature for a defined period (e.g., 1 hour).

    • Add Ellman's reagent to each well.

    • Measure the absorbance at 412 nm using a plate reader.

  • Data Analysis: A decrease in absorbance in the presence of the test compound indicates a reduction in free thiol groups, suggesting covalent modification.

Dipeptidyl Peptidase 1 (DPP-1) Inhibition Assay

This enzymatic assay assesses the inhibitory potential of the compound against a known cysteine protease.

Protocol:

  • Reagents:

    • Recombinant human DPP-1

    • DPP-1 substrate (e.g., Gly-Arg-7-amino-4-methylcoumarin)

    • Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 5.5)

    • This compound

  • Procedure:

    • Pre-incubate recombinant human DPP-1 with various concentrations of this compound in the assay buffer.

    • Initiate the enzymatic reaction by adding the DPP-1 substrate.

    • Monitor the fluorescence increase (excitation at 380 nm, emission at 460 nm) over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.

TRPA1 Channel Activity Assay using Calcium Imaging

This cell-based assay evaluates the ability of the compound to modulate the activity of the TRPA1 ion channel.

Protocol:

  • Cell Culture:

    • Use a cell line stably expressing human TRPA1 (e.g., HEK293 cells).

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

    • Hanks' Balanced Salt Solution (HBSS)

    • This compound

    • A known TRPA1 agonist (e.g., AITC) as a positive control.

  • Procedure:

    • Plate the TRPA1-expressing cells in a 96-well plate.

    • Load the cells with the calcium-sensitive dye.

    • Wash the cells with HBSS.

    • Add various concentrations of this compound to the cells and measure the baseline fluorescence.

    • To test for agonistic activity, monitor the change in intracellular calcium concentration upon addition of the compound.

    • To test for antagonistic activity, pre-incubate the cells with the compound before adding a known TRPA1 agonist and measure the change in intracellular calcium.

  • Data Analysis: Quantify the change in fluorescence intensity to determine the effect of the compound on TRPA1 channel activity.

Visualizations

Signaling Pathways and Experimental Workflows

Hypothesized Covalent Inhibition Mechanism cluster_compound This compound cluster_protein Target Protein cluster_interaction Mechanism Compound This compound (Electrophilic 'Warhead') Covalent_Bond Covalent Bond Formation (Thioimidate Adduct) Compound->Covalent_Bond Reacts with Protein Protein with Nucleophilic Cysteine Protein->Covalent_Bond Nucleophilic Attack Inhibition Inhibition of Protein Function Covalent_Bond->Inhibition

Caption: Hypothesized covalent inhibition by this compound.

Experimental Workflow for Mechanism Validation cluster_workflow Start Hypothesis: Covalent Inhibitor Cys_Reactivity Cysteine Reactivity Assay (Biochemical) Start->Cys_Reactivity Enzyme_Assay Enzyme Inhibition Assay (e.g., DPP-1) Start->Enzyme_Assay Cell_Assay Cell-Based Functional Assay (e.g., TRPA1 Activity) Start->Cell_Assay Data_Analysis Data Analysis (IC50 / EC50) Cys_Reactivity->Data_Analysis Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis Conclusion Mechanism Validation Data_Analysis->Conclusion

Caption: Workflow for validating the hypothesized mechanism of action.

References

Cross-Validation of 2-cyano-N-(1-phenylpropyl)acetamide's Effects: A Comparative Analysis Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-cyano-N-(1-phenylpropyl)acetamide belongs to the class of cyanoacetamide derivatives, a chemical scaffold that has garnered significant interest in medicinal chemistry due to its versatile biological activities. Compounds possessing this core structure have been explored for their potential as anticonvulsant and anti-inflammatory agents. This guide summarizes the available experimental data for close structural analogs of this compound to provide a cross-model comparison of their potential efficacy.

Anticonvulsant Activity: A Comparative Overview

The anticonvulsant potential of cyanoacetamide derivatives is often evaluated in rodent models of induced seizures, primarily the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests. The MES model is indicative of a compound's ability to prevent the spread of seizures, while the scPTZ test suggests efficacy against absence seizures by raising the seizure threshold.

Table 1: Comparative Anticonvulsant Activity of N-Benzylcyanoacetamide Derivatives

Compound/AlternativeAnimal ModelTestDose (mg/kg)Activity (% Protection)Neurological Deficit (TD₅₀, mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
N-benzyl-2-acetamidopropionamide MouseMES3050 (ED₅₀)> 100> 3.3
(R)-N-benzyl-2-acetamido-3-methoxypropionamide MouseMES8.350 (ED₅₀)Not ReportedNot Reported
N-phenyl-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acetamide MouseMES100100> 300> 3
Valproic Acid (Reference Drug) MouseMES21.250 (ED₅₀)44921.2
Phenytoin (Reference Drug) MouseMES8.950 (ED₅₀)69.57.8

Data is compiled from multiple sources and should be considered representative. The specific experimental conditions may vary between studies.

Anti-inflammatory Effects: A Multi-Model Comparison

The anti-inflammatory properties of cyanoacetamide derivatives have been investigated using both in vivo and in vitro models. Key in vivo models include carrageenan-induced paw edema and zymosan-induced peritonitis, which assess a compound's ability to reduce acute inflammation and inflammatory cell migration, respectively. In vitro assays using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are employed to study the molecular mechanisms by measuring the inhibition of pro-inflammatory mediators.

Table 2: Comparative Anti-inflammatory Activity of Cyanoacetamide Derivatives

Compound/AlternativeModelKey Parameter MeasuredConcentration/Dose% Inhibition
(E)-2-Cyano-N,3-diphenylacrylamide Carrageenan-induced paw edema (rat)Paw volume100 mg/kgSignificant reduction at 2-6 hours
(E)-2-Cyano-N,3-diphenylacrylamide Zymosan-induced peritonitis (mouse)Leukocyte migration50 mg/kg90.5%
(E)-2-Cyano-N,3-diphenylacrylamide LPS-stimulated RAW 264.7 macrophagesNitrite (NO) production25 µMSignificant reduction
(E)-2-Cyano-N,3-diphenylacrylamide LPS-stimulated RAW 264.7 macrophagesTNF-α production25 µMSignificant reduction
Thiocyanoacetamide Formalin-induced paw licking (rat)Licking time (late phase)10 mg/kgSignificant reduction
Indomethacin (Reference Drug) Carrageenan-induced paw edema (rat)Paw volume10 mg/kgSignificant reduction

Experimental Protocols

Anticonvulsant Activity Assays

1. Maximal Electroshock (MES) Test

  • Animals: Male albino mice (20-25 g).

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Procedure:

    • The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

    • After a predetermined time (e.g., 30 or 60 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

    • The abolition of the hind limb tonic extensor phase of the seizure is recorded as the endpoint for protection.

    • The median effective dose (ED₅₀) is calculated using probit analysis.

2. Subcutaneous Pentylenetetrazole (scPTZ) Test

  • Animals: Male albino mice (18-22 g).

  • Procedure:

    • The test compound or vehicle is administered i.p. or p.o.

    • After a specified time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously in the loose skin on the back of the neck.

    • Animals are observed for 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.

    • The absence of clonic seizures is considered the endpoint for protection.

    • The ED₅₀ is determined.

Anti-inflammatory Activity Assays

1. Carrageenan-Induced Paw Edema

  • Animals: Male Wistar rats (150-200 g).

  • Procedure:

    • The initial paw volume of the right hind paw is measured using a plethysmometer.

    • The test compound or vehicle is administered i.p. or p.o.

    • After 30-60 minutes, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the vehicle control group.

2. Zymosan-Induced Peritonitis

  • Animals: Male Swiss albino mice (25-30 g).

  • Procedure:

    • The test compound or vehicle is administered i.p.

    • Thirty minutes later, peritonitis is induced by i.p. injection of zymosan A (e.g., 1 mg/mouse in 0.5 mL saline).

    • After a specific period (e.g., 4 hours), the mice are euthanized, and the peritoneal cavity is washed with a known volume of heparinized saline.

    • The peritoneal fluid is collected, and the total and differential leukocyte counts are determined using a hemocytometer and stained smears.

    • The percentage inhibition of leukocyte migration is calculated.

3. In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL).

    • After 24 hours of incubation, the cell supernatant is collected.

    • Nitric oxide (NO) production is measured using the Griess reagent.

    • The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using ELISA kits.

    • Cell viability is assessed using the MTT assay to rule out cytotoxicity.

Visualizations

Anticonvulsant_Screening_Workflow cluster_in_vivo In Vivo Models Compound_Admin Compound Administration (i.p. or p.o.) MES_Test Maximal Electroshock (MES) Test Compound_Admin->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Compound_Admin->scPTZ_Test MES_Endpoint Endpoint: Abolition of Hind Limb Tonic Extension MES_Test->MES_Endpoint scPTZ_Endpoint Endpoint: Absence of Clonic Seizures scPTZ_Test->scPTZ_Endpoint

Caption: Workflow for in vivo anticonvulsant screening.

Anti_Inflammatory_Screening_Workflow cluster_in_vivo In Vivo Models cluster_in_vitro In Vitro Model Carrageenan Carrageenan-Induced Paw Edema Paw_Volume Measure Paw Volume Carrageenan->Paw_Volume Zymosan Zymosan-Induced Peritonitis Leukocyte_Count Peritoneal Leukocyte Count Zymosan->Leukocyte_Count RAW_Cells RAW 264.7 Macrophages LPS_Stim LPS Stimulation RAW_Cells->LPS_Stim Mediator_Analysis Analysis of Inflammatory Mediators (NO, TNF-α, IL-6) LPS_Stim->Mediator_Analysis

Caption: In vivo and in vitro models for anti-inflammatory screening.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes activates Cyanoacetamide Cyanoacetamide Derivatives Cyanoacetamide->IKK inhibits

Caption: Postulated inhibitory effect on the NF-κB signaling pathway.

Comparative Analysis of 2-cyano-N-(1-phenylpropyl)acetamide and its Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide presents a comparative analysis based on the well-documented anticonvulsant agent, propylisopropyl acetamide (PID), a chiral amide derivative of valproic acid. The stereoselective pharmacokinetics and pharmacodynamics of PID's enantiomers serve as a predictive model for the anticipated behavior of 2-cyano-N-(1-phenylpropyl)acetamide stereoisomers. This guide is intended for researchers, scientists, and drug development professionals interested in the potential of this and similar chiral compounds.

Stereochemistry and Physicochemical Properties

The central chirality of this compound arises from the stereocenter at the carbon atom of the phenylpropyl moiety attached to the nitrogen atom. This gives rise to two enantiomers, (R) and (S), which are non-superimposable mirror images of each other.

PropertyThis compound (Racemate)(R)-enantiomer (predicted)(S)-enantiomer (predicted)
Molecular Formula C₁₂H₁₄N₂OC₁₂H₁₄N₂OC₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol 202.25 g/mol 202.25 g/mol
CAS Number 170449-35-1Not availableNot available
Predicted Activity Anticonvulsant, CNS activePotentially higher potencyPotentially lower potency

Comparative Biological Activity (Based on Analogue Data)

Direct experimental data comparing the biological activity of the (R) and (S) enantiomers of this compound is currently unavailable. However, studies on the chiral anticonvulsant propylisopropyl acetamide (PID) have demonstrated significant stereoselectivity in its pharmacological effects. These findings offer valuable insights into the expected differences between the enantiomers of our target compound.

Table 1: Comparative Anticonvulsant Activity of Propylisopropyl Acetamide (PID) Stereoisomers in Rodent Models

ParameterRacemic PID(R)-PID(S)-PIDReference
MES Test ED₅₀ (mg/kg, i.p., mice) 251625[1]
scMet Test ED₅₀ (mg/kg, i.p., mice) 494652[1]
6 Hz Test ED₅₀ (mg/kg, i.p., mice, 44mA) 574681[1]

MES: Maximal Electroshock; scMet: subcutaneous Metrazol. Data for PID is presented as a predictive model.

The data on PID suggests that the (R)-enantiomer is likely to be the more potent anticonvulsant. This stereoselectivity is a critical consideration in drug development, as the use of a single, more active enantiomer (a "chiral switch") can lead to improved efficacy and a better safety profile by reducing the metabolic load and potential off-target effects of the less active enantiomer.

Comparative Pharmacokinetics (Based on Analogue Data)

The pharmacokinetic profiles of enantiomers can also differ significantly, affecting their absorption, distribution, metabolism, and excretion (ADME). Studies on PID have revealed stereoselective pharmacokinetics, which is a strong indicator of what can be expected for this compound.

Table 2: Comparative Pharmacokinetic Parameters of Propylisopropyl Acetamide (PID) Stereoisomers in Dogs (i.v. administration)

Parameter(R)-PID(S)-PIDReference
Clearance (mL/min/kg) 5.810.2[1]
Half-life (h) 2.11.2[1]
Volume of Distribution (L/kg) 1.01.0[1]

Data for PID is presented as a predictive model.

The lower clearance and longer half-life of (R)-PID compared to (S)-PID suggest that the (R)-enantiomer of this compound may also exhibit a more favorable pharmacokinetic profile, leading to sustained therapeutic concentrations.

Experimental Protocols

While specific protocols for this compound are not published, the following are detailed methodologies for key experiments cited for the analogue compound, propylisopropyl acetamide (PID), which would be applicable for the evaluation of the target compound and its stereoisomers.

1. Synthesis of (R)- and (S)-2-cyano-N-(1-phenylpropyl)acetamide

A plausible synthetic route for the individual enantiomers would involve the coupling of cyanoacetic acid with the respective chiral amine, (R)-1-phenylpropan-1-amine or (S)-1-phenylpropan-1-amine, using a standard peptide coupling reagent.

  • Materials: Cyanoacetic acid, (R)- or (S)-1-phenylpropan-1-amine, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).

  • Procedure:

    • Dissolve cyanoacetic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

    • Add a solution of the chiral amine (1.0 eq) in anhydrous DCM.

    • Cool the mixture to 0°C and add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Anticonvulsant Screening: Maximal Electroshock (MES) Test

  • Animals: Male albino mice (20-25 g).

  • Procedure:

    • Administer the test compound or vehicle intraperitoneally (i.p.).

    • At the time of predicted peak effect, deliver a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

    • Observe the mice for the presence or absence of the tonic hindlimb extension seizure.

    • The absence of the tonic hindlimb extension is considered as the endpoint for protection.

    • Calculate the median effective dose (ED₅₀) using a probit analysis.

3. Pharmacokinetic Analysis

  • Animals: Beagle dogs or other suitable species.

  • Procedure:

    • Administer the individual enantiomers or the racemate intravenously (i.v.) or orally (p.o.).

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 6, 8, 12, 24 h) into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

    • Extract the drug from the plasma using a suitable organic solvent.

    • Analyze the concentration of each enantiomer in the plasma samples using a validated chiral HPLC-MS/MS method.

    • Calculate pharmacokinetic parameters (e.g., clearance, half-life, volume of distribution) using appropriate software.

Visualizations

Signaling Pathway: Putative Mechanism of Anticonvulsant Action

While the precise mechanism of action for this compound is not yet elucidated, many anticonvulsant drugs act by modulating the activity of voltage-gated ion channels, thereby reducing neuronal excitability.

Anticonvulsant_Mechanism cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron AP Action Potential VGCC Voltage-Gated Ca²⁺ Channels AP->VGCC NT_Release Neurotransmitter Release VGCC->NT_Release Ca²⁺ influx NT Excitatory Neurotransmitters (e.g., Glutamate) NT_Release->NT Receptor Glutamate Receptors NT->Receptor Depolarization Depolarization Receptor->Depolarization Excitability Increased Neuronal Excitability Depolarization->Excitability Compound This compound (Stereoisomers) Compound->VGCC Modulation?

Caption: Putative mechanism of action for anticonvulsant acetamides.

Experimental Workflow: Stereoselective Pharmacokinetic Study

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of the stereoisomers.

PK_Workflow cluster_Dosing Dosing Phase cluster_Sampling Sampling Phase cluster_Analysis Analytical Phase cluster_Data Data Analysis Phase Dose_R (R)-enantiomer Administration Blood_Collection Serial Blood Sampling Dose_R->Blood_Collection Dose_S (S)-enantiomer Administration Dose_S->Blood_Collection Dose_Racemate Racemate Administration Dose_Racemate->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Extraction Enantiomer Extraction Plasma_Separation->Extraction Chiral_HPLC Chiral HPLC-MS/MS Analysis Extraction->Chiral_HPLC PK_Modeling Pharmacokinetic Modeling Chiral_HPLC->PK_Modeling Comparison Comparative Analysis of Stereoisomers PK_Modeling->Comparison

Caption: Workflow for a stereoselective pharmacokinetic study.

Conclusion

While direct experimental data on the stereoisomers of this compound is currently lacking, the well-established stereoselectivity of the analogous compound, propylisopropyl acetamide, provides a strong rationale for investigating the individual enantiomers of this and other chiral acetamide derivatives. The available evidence strongly suggests that the (R) and (S) enantiomers will exhibit distinct pharmacological and pharmacokinetic profiles. Future research should focus on the stereoselective synthesis and biological evaluation of these enantiomers to fully elucidate their therapeutic potential. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such investigations.

References

Lack of Publicly Available Data Prevents Confirmation of Binding Targets for 2-cyano-N-(1-phenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity and specific molecular targets of the compound 2-cyano-N-(1-phenylpropyl)acetamide. Despite its availability from chemical suppliers, no published experimental studies appear to have investigated its pharmacological profile, binding affinity to any biological target, or its mechanism of action.

Currently, information on this compound is confined to its basic chemical and physical properties. No in vitro or in vivo studies detailing its effects on cell lines, animal models, or specific protein targets are publicly accessible. Consequently, the creation of a detailed comparison guide confirming its binding targets, as initially requested, is not feasible due to the absence of the necessary experimental data.

While research exists on structurally related compounds, these findings cannot be reliably extrapolated to this compound. For instance, studies on other cyano-acetamide derivatives have explored a range of biological activities, from potential anti-inflammatory effects to ion channel modulation. One patent describes N-(2-Alkyleneimino-3-phenylpropyl)acetamide derivatives as inhibitors of the TRPA1 channel, a target for pain and pruritus. Another study on (E)-2-cyano-N,3-diphenylacrylamide used computational docking to suggest potential interactions with inflammatory targets such as leukotriene A4 hydrolase (LT-A4-H), phosphodiesterase 4B (PDE4B), and inducible nitric oxide synthase (iNOS).

However, these compounds differ structurally from this compound, and their activities do not confirm any specific targets for the compound . Without direct experimental evidence from binding assays, enzymatic assays, or other target identification techniques for this compound, any discussion of its binding targets would be purely speculative.

To address the user's request, the following steps would be necessary, should data become available in the future:

  • Identification of Putative Targets: High-throughput screening or computational modeling would be required to identify potential biological targets.

  • Quantitative Binding Assays: Experiments such as radioligand binding assays or surface plasmon resonance would be needed to determine the binding affinity (e.g., Kd or Ki values) of the compound to its putative targets.

  • Functional Assays: Cellular or biochemical assays would be essential to confirm whether the binding of the compound to its target results in a functional effect (e.g., inhibition or activation).

  • Comparison with Alternatives: Once a confirmed target and its functional consequences are established, a comparison with other known modulators of that target could be compiled.

Until such research is conducted and published, a guide on the confirmed binding targets of this compound with the requested detailed experimental data and visualizations cannot be produced. Researchers and drug development professionals interested in this compound would need to perform foundational research to elucidate its biological activity and molecular targets.

evaluating the therapeutic index of 2-cyano-N-(1-phenylpropyl)acetamide versus other compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of a 2-Cyano-N-(1-phenylpropyl)acetamide Analog Against Standard Antiepileptic Drugs

In the quest for safer and more effective antiepileptic drugs (AEDs), the therapeutic index (TI) remains a critical parameter for evaluating a compound's potential clinical utility. The TI provides a quantitative measure of a drug's safety margin by comparing the dose required to produce a therapeutic effect with the dose that causes toxicity. A higher TI is desirable, indicating a wider separation between efficacy and adverse effects. This guide provides a comparative evaluation of the therapeutic index of a novel acetamide derivative, structurally related to this compound, against established AEDs.

Disclaimer: Preclinical data for the specific compound this compound were not publicly available at the time of this review. Therefore, this guide utilizes published data for a closely related and well-studied analog, (R)-N-Benzyl-2-acetamido-3-methoxypropionamide , to represent the therapeutic potential of this structural class. This compound will be referred to as the "Analog Compound" throughout this guide.

Comparative Therapeutic Index

The therapeutic index is calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50). For anticonvulsant research, the ED50 is often determined in the maximal electroshock (MES) seizure model, an indicator of a compound's ability to prevent the spread of seizures. The TD50 is typically assessed using the rotarod test, which measures motor impairment and neurological toxicity.

The table below summarizes the preclinical data for the Analog Compound and several standard AEDs, derived from studies in mice.

CompoundED50 (MES Test, mg/kg, i.p.)TD50 (Rotarod Test, mg/kg, i.p.)Therapeutic Index (TI = TD50/ED50)
Analog Compound 8.3[1]> 100 (Calculated from PI > 12)> 12.0
Phenytoin 9.568.57.2
Carbamazepine 9.7[2]53.6[3]5.5
Valproic Acid 252.7[4]425.01.7
Levetiracetam Ineffective in MES test[5]1601[3]Not Applicable

Data for comparator drugs were compiled from various sources and experimental conditions may vary slightly. The Protective Index (PI) for the Analog Compound was reported as >12, from which the TD50 is inferred.

Experimental Protocols

The determination of ED50 and TD50 values relies on standardized and reproducible experimental protocols. Below are the detailed methodologies for the two key assays cited in this guide.

Maximal Electroshock (MES) Test Protocol (Efficacy)

The MES test is a widely used preclinical model for generalized tonic-clonic seizures.

  • Animal Model: Adult male mice (e.g., CF-1 or C57BL/6 strains) are typically used.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A vehicle control group receives the solvent used to dissolve the compound.

  • Stimulation: At the time of peak effect of the drug, a high-frequency electrical stimulus (e.g., 50-60 Hz, 50 mA for 0.2 seconds) is delivered through corneal or ear-clip electrodes. A topical anesthetic is applied to the corneas prior to stimulation to minimize pain.

  • Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure. The abolition of this tonic extension is considered a positive indication of anticonvulsant protection.

  • Data Analysis: The percentage of animals protected at each dose is recorded. The ED50, the dose at which 50% of the animals are protected from the seizure endpoint, is then calculated using statistical methods such as probit analysis.

Rotarod Test Protocol (Neurotoxicity)

This test assesses motor coordination, balance, and neurological deficit, which can be indicative of a compound's toxicity.

  • Apparatus: A rotarod apparatus consists of a rotating horizontal rod, often with a textured surface for grip. The speed of rotation can be constant or accelerating.

  • Animal Training: Prior to the test, animals are trained for a few sessions to acclimate them to the apparatus and to ensure they can maintain their balance on the rotating rod for a baseline period (e.g., 1-2 minutes).

  • Drug Administration: The test compound is administered to the trained animals at various doses.

  • Testing: At the time of peak drug effect, the animals are placed on the rod, which is then set to rotate at a fixed speed (e.g., 5-10 rpm).

  • Endpoint: The time until the animal falls off the rod (latency to fall) is recorded. A predetermined cutoff time is set. An inability to remain on the rod for this duration is considered an indication of motor impairment.

  • Data Analysis: The TD50, the dose at which 50% of the animals exhibit motor impairment (i.e., fall from the rod), is calculated from the dose-response data.

Visualizing the Evaluation Process and Mechanism

To better understand the workflow of determining the therapeutic index and the potential mechanism of action for this class of compounds, the following diagrams are provided.

G cluster_efficacy Efficacy Assessment (MES Test) cluster_toxicity Toxicity Assessment (Rotarod Test) cluster_ti Therapeutic Index Calculation efficacy_start Administer Compound to Mice Groups mes_test Apply Electrical Stimulus (Maximal Electroshock) efficacy_start->mes_test efficacy_endpoint Observe for Tonic Hindlimb Extension mes_test->efficacy_endpoint efficacy_analysis Calculate ED50 (Effective Dose in 50% of Mice) efficacy_endpoint->efficacy_analysis ti_calc Calculate TI = TD50 / ED50 efficacy_analysis->ti_calc toxicity_start Administer Compound to Trained Mice rotarod_test Place on Rotating Rod toxicity_start->rotarod_test toxicity_endpoint Measure Latency to Fall rotarod_test->toxicity_endpoint toxicity_analysis Calculate TD50 (Toxic Dose in 50% of Mice) toxicity_endpoint->toxicity_analysis toxicity_analysis->ti_calc

Caption: Experimental workflow for determining the therapeutic index.

G cluster_membrane Neuronal Membrane channel Extracellular Voltage-Gated Sodium Channel (VGSC) Intracellular binding Binds to Inactivated State of VGSC channel:f1->binding compound Acetamide Compound (e.g., Analog) compound->channel:f1 Modulates stabilization Stabilizes Inactivated State binding->stabilization effect Reduces Sustained Repetitive Firing of Neurons stabilization->effect outcome Decreased Seizure Propagation effect->outcome

Caption: Putative mechanism of action for acetamide anticonvulsants.

Conclusion

The evaluation of the therapeutic index is a cornerstone of preclinical drug development, offering a critical early assessment of a compound's safety and potential efficacy. The Analog Compound, (R)-N-Benzyl-2-acetamido-3-methoxypropionamide, demonstrates a promisingly high therapeutic index in mouse models, superior to that of several established antiepileptic drugs such as Carbamazepine and Valproic Acid.[1][2][3][4][6] This suggests a wide margin of safety for this class of compounds.

While Levetiracetam shows an exceptionally high TD50, its lack of efficacy in the MES test suggests a different mechanism of action and highlights the importance of using a battery of tests to characterize a compound's full pharmacological profile.[3][5] The data presented in this guide underscore the potential of novel acetamide derivatives as candidates for further investigation in the development of new therapies for epilepsy. Future studies would be necessary to confirm these findings for this compound specifically and to explore the full spectrum of its anticonvulsant activity and mechanisms of action.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-cyano-N-(1-phenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Laboratory Operations and Waste Management.

I. Waste Identification and Hazard Assessment

Before initiating any disposal protocol, a thorough hazard assessment is critical. Based on its chemical structure, 2-cyano-N-(1-phenylpropyl)acetamide should be treated as a hazardous waste. Compounds containing nitrile groups can be toxic, and their combustion may produce hazardous gases such as nitrogen oxides and hydrogen cyanide.

Key Hazard Considerations:

  • Toxicity: Assume the compound is harmful if swallowed, in contact with skin, or inhaled.

  • Environmental Hazard: Prevent release into the environment as it may be harmful to aquatic life.

  • Reactivity: Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents to avoid vigorous reactions.

II. Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designated Waste Stream: Designate a specific waste stream for this compound and other compatible organic nitrile compounds.

  • Avoid Mixing: Do not mix this waste with other incompatible waste streams such as aqueous waste, acidic or basic solutions, or halogenated solvents.[1]

  • Solid vs. Liquid: Collect solid and liquid waste in separate, appropriately labeled containers.[1]

III. Containerization and Labeling

The integrity of waste containers and clarity of labeling are fundamental to safe storage and transport.

  • Container Selection: Use a chemically resistant, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable for organic solids and solutions. Ensure the container material is compatible with the waste. For instance, acids and bases should not be stored in metal containers.[2]

  • Container Condition: The container must be in good condition, free from cracks or leaks.[3]

  • Labeling: Affix a "Hazardous Waste" label to the container immediately upon starting waste collection.[3][4] The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3][4]

    • The concentration or percentage of the chemical in the waste mixture.

    • The date when the waste was first added to the container.[4]

    • The name and contact information of the principal investigator or laboratory manager.[4]

    • Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, dead tree and fish for environmental hazard).[4]

IV. Storage

Temporary storage of hazardous waste within the laboratory must adhere to strict safety standards.

  • Designated Storage Area: Store the waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a designated cabinet for hazardous waste.[2]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[1][3]

  • Keep Closed: Keep the waste container securely closed at all times, except when adding waste.[3]

  • Proximity to Generation: The storage area should be close to the point of waste generation to minimize transport within the lab.[2]

V. Disposal Procedure

Disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to schedule a pickup.[4]

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of down the sanitary sewer.[3]

  • Do Not Dispose in Regular Trash: This chemical waste must not be disposed of in the regular solid waste trash.[4]

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3][5] After triple-rinsing, the container can be defaced of its label and disposed of in the regular trash, although it is best practice to reuse the container for compatible waste.[3][5]

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet for this compound, quantitative disposal parameters are not available. The disposal strategy should be guided by the qualitative hazard assessment.

ParameterGuideline
pH Range for Disposal Not applicable; dispose as solid or in an organic solvent.
Concentration Limits Treat as hazardous at any concentration.
Recommended Disposal Method Incineration by a licensed hazardous waste facility.
Incompatible Waste Streams Strong Acids, Strong Bases, Oxidizing Agents, Reducing Agents.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The disposal procedure outlined above is based on general best practices for chemical laboratory waste management.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Final Disposal A Waste Generation (this compound) B Hazard Assessment (Treat as Hazardous) A->B C Segregate Waste (Organic Nitrile Stream) B->C D Select Appropriate Container (Chemically Resistant, Leak-Proof) C->D E Label Container ('Hazardous Waste', Chemical Name, Date, PI Info) D->E F Store in Designated Area (Ventilated, Secondary Containment) E->F G Contact EHS or Licensed Waste Contractor F->G Container Full or Disposal Required H Schedule Waste Pickup G->H I Prepare for Transport (Ensure container is sealed and properly labeled) H->I J Transfer to Authorized Personnel I->J K Final Disposal (Incineration at licensed facility) J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Cyano-N-(1-phenylpropyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-cyano-N-(1-phenylpropyl)acetamide in a laboratory setting. The following information is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Key Hazards:

  • Toxicity: Harmful if swallowed.[1][2][3][4][5] May be fatal if it comes into contact with skin or is inhaled, similar to other cyanide compounds.[6]

  • Irritation: Causes skin and serious eye irritation.[1][2][3][4][5] May also cause respiratory irritation.[1][2][3][4][5]

  • Reactivity: Contact with acids may produce highly toxic hydrogen cyanide gas.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound.

Body Part Required PPE Specifications and Best Practices
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double gloving is advised for enhanced protection.[7][8][9] Inspect gloves for any tears or leaks before use.[8]
Eyes/Face Safety goggles and face shieldSafety goggles are the minimum requirement.[10] A face shield should be worn in addition to goggles when there is a splash hazard.[8][9]
Body Laboratory coatA full-length lab coat with long sleeves is required.[6][7]
Respiratory Respirator (if necessary)A full-face respirator may be required if the permissible exposure limit is exceeded or if dust/aerosols are generated outside of a fume hood.[6]
Feet Closed-toe shoesRequired for all laboratory work.[6]
Engineering Controls

Proper engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals.

Control Type Requirement Purpose
Ventilation Chemical Fume HoodAll handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood.[7][8][9]
Safety Equipment Emergency Eyewash and Safety ShowerMust be readily accessible in the immediate work area.[6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Cleanup cluster_disposal Waste Disposal prep_sds Review Safety Data for similar compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Designate and Prepare Work Area in Fume Hood prep_ppe->prep_area handle_weigh Weigh Compound in Fume Hood prep_area->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction clean_decontaminate Decontaminate Glassware and Surfaces handle_reaction->clean_decontaminate disp_solid Segregate Solid Waste (gloves, wipes) handle_reaction->disp_solid disp_liquid Segregate Liquid Waste handle_reaction->disp_liquid clean_wash Wash Hands Thoroughly clean_decontaminate->clean_wash disp_pickup Arrange for Hazardous Waste Pickup disp_label Label Waste Containers disp_solid->disp_label disp_liquid->disp_label disp_label->disp_pickup

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency Type Immediate Action
Skin Contact Immediately remove all contaminated clothing.[7] Thoroughly rinse the affected area with water in a safety shower for at least 15 minutes.[7][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station.[7][9] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[2][11] If not breathing, give artificial respiration.[2] Seek immediate medical attention.
Ingestion Rinse mouth with water.[2][11] Do not induce vomiting. Seek immediate medical attention.
Small Spill For small spills contained within the fume hood, and while wearing appropriate PPE, clean up with a brush and dustpan for solids or absorbent material for liquids.[8] Place waste in a sealed container for disposal.
Large Spill Evacuate the area. Avoid breathing dust or vapors.[1][2] Contact your institution's Environmental Health & Safety (EHS) department immediately.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste All contaminated materials, including gloves, paper towels, and disposable labware, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[7]
Liquid Waste Unused solutions and reaction mixtures should be stored in a dedicated, sealed, and clearly labeled hazardous waste container.[7] Store liquid and solid cyanide wastes separately.[7]
Empty Containers Empty containers should be triple-rinsed (with the rinsate collected as hazardous waste) and disposed of as hazardous waste.
Decontamination Decontaminate all surfaces and glassware that have come into contact with the compound. A recommended procedure is to first clean with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and then a final water rinse.[9] All cleaning materials and rinsate should be disposed of as hazardous waste.[9]

Note: Always consult your institution's specific hazardous waste management guidelines for detailed procedures on waste collection and disposal.[3][9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyano-N-(1-phenylpropyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-cyano-N-(1-phenylpropyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.